molecular formula C7H11N3O B13061544 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Cat. No.: B13061544
M. Wt: 153.18 g/mol
InChI Key: CCXJDBBBKHZLLT-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (CAS 1689993-05-2) is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This pyrazine derivative features both amino and hydroxy functional groups on a side chain, making it a potential building block for chemical synthesis and pharmaceutical research . Pyrazine derivatives are a significant area of study in medicinal chemistry and are frequently explored for their biological activities . For instance, structurally related quinoline pyrazinamide derivatives have recently been investigated as potent and selective sigma-2 receptor (σ2R) ligands, showing promising in vivo efficacy in models of pancreatic cancer . This suggests potential research applications for related heterocyclic compounds in developing new oncological therapeutics. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(3-methylpyrazin-2-yl)ethanol

InChI

InChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3

InChI Key

CCXJDBBBKHZLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(CN)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, a heterocyclic amino alcohol of interest in medicinal chemistry and drug development. As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or less-common research chemical. This guide will, therefore, leverage data from structurally analogous pyrazine and pyridine derivatives to project the physicochemical properties, potential synthetic routes, and prospective applications of the title compound. The insights provided herein are grounded in established chemical principles and data from closely related molecules to offer a predictive yet scientifically rigorous resource for researchers.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] Its two nitrogen atoms in a para-orientation within a six-membered aromatic ring impart unique electronic properties, influencing the molecule's polarity, basicity, and ability to participate in hydrogen bonding. These characteristics are crucial for molecular recognition and interaction with biological targets. The incorporation of an amino alcohol side chain, as seen in 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, introduces chirality and additional functional groups that can be pivotal for pharmacological activity.

Physicochemical Properties: A Predictive Analysis

While experimental data for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is not publicly available, we can extrapolate its likely properties by examining closely related compounds. The table below summarizes the known properties of analogous pyrazine and pyridine amino alcohols.

Property1-(Pyrazin-2-yl)ethan-1-ol[3]2-Amino-1-pyridin-2-yl-ethanol[4][5]2-Amino-1-(thiophen-2-yl)ethan-1-ol[6]Predicted: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
CAS Number 94777-52-389943-14-610021-67-7Not Available
Molecular Formula C6H8N2OC7H10N2OC6H9NOSC7H11N3O
Molecular Weight 124.14 g/mol 138.17 g/mol 143.21 g/mol ~153.18 g/mol
Appearance Not SpecifiedPale yellow solid[4]Not SpecifiedLikely a solid at room temperature
Solubility Not SpecifiedSoluble in water and organic solvents[4]Not SpecifiedExpected to be soluble in polar organic solvents and aqueous acids
Boiling Point Not SpecifiedNot SpecifiedNot SpecifiedExpected to be >200 °C (decomposes)
Melting Point Not SpecifiedNot SpecifiedNot SpecifiedExpected to be in the range of 80-120 °C

The presence of the methyl group on the pyrazine ring is expected to slightly increase the molecular weight and may influence the compound's crystallinity and melting point compared to its unsubstituted pyrazine analog. The amino and hydroxyl groups will likely confer good solubility in polar solvents.

Synthesis Strategies: Pathways to a Novel Scaffold

The synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol can be approached through several established methodologies for the preparation of amino alcohols from heterocyclic precursors. A plausible and efficient route involves the reduction of an corresponding α-amino ketone.

Proposed Synthetic Workflow

A logical synthetic pathway would commence with a suitable 3-methylpyrazine derivative, which is then elaborated to introduce the α-amino ketone functionality, followed by a stereoselective or non-stereoselective reduction to the desired amino alcohol.

G cluster_0 Synthesis of α-Amino Ketone Intermediate cluster_1 Reduction to the Final Product Start 2-Acetyl-3-methylpyrazine Step1 α-Bromination Start->Step1 Intermediate1 2-(2-Bromoacetyl)-3-methylpyrazine Step1->Intermediate1 Step2 Amination (e.g., with ammonia or a protected amine) Intermediate1->Step2 Intermediate2 2-(2-Aminoacetyl)-3-methylpyrazine Step2->Intermediate2 Step3 Reduction of Ketone (e.g., with NaBH4 or catalytic hydrogenation) Intermediate2->Step3 Product 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Step3->Product

Figure 1: Proposed synthetic workflow for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of 2-(2-Bromoacetyl)-3-methylpyrazine

  • To a solution of 2-acetyl-3-methylpyrazine in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine or N-bromosuccinimide.

  • The reaction can be catalyzed by a small amount of acid (e.g., HBr).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Synthesis of 2-(2-Aminoacetyl)-3-methylpyrazine

  • Dissolve the crude 2-(2-bromoacetyl)-3-methylpyrazine in a suitable solvent such as acetonitrile or THF.

  • Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium hydroxide) or a protected amine equivalent.

  • Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.

Step 3: Reduction to 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

  • Dissolve the 2-(2-aminoacetyl)-3-methylpyrazine in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir until the ketone is fully reduced.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography.

Potential Applications in Drug Development

Amino alcohol moieties are prevalent in a wide range of pharmaceuticals, where they often play a crucial role in binding to biological targets.[7] The structural features of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol suggest several potential areas of application in drug discovery.

G cluster_applications Potential Therapeutic Areas Core 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Neuro Neurological Disorders (e.g., receptor modulators) Core->Neuro Onco Oncology (e.g., kinase inhibitors) Core->Onco Anti Anti-infectives (e.g., antiviral or antibacterial agents) Core->Anti

Figure 2: Potential therapeutic applications of the title compound.

  • Neurological Disorders: The pyrazine core is found in compounds targeting the central nervous system. The amino alcohol side chain could interact with aminergic G-protein coupled receptors (GPCRs) or ion channels.

  • Oncology: Many kinase inhibitors incorporate heterocyclic scaffolds. The pyrazine moiety could serve as a hinge-binding element, while the amino alcohol provides a vector for further chemical modification to enhance selectivity and potency.

  • Anti-infectives: The nitrogen-rich pyrazine ring and the polar side chain could be exploited in the design of novel antibacterial or antiviral agents.

Conclusion and Future Directions

While 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol remains a compound without a designated CAS number and extensive characterization, this guide provides a solid foundation for its synthesis and potential utility based on the chemistry of analogous structures. Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough characterization of its physicochemical properties and an exploration of its biological activities. The insights presented here offer a roadmap for researchers interested in exploring the potential of this novel pyrazine derivative in the field of drug discovery and development.

References

  • Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. [Link]

  • 1-(Pyrazin-2-yl)ethan-1-ol. PubChem. [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Ataman Kimya. [Link]

  • 2-Amino-1-(thiophen-2-yl)ethan-1-ol. PubChem. [Link]

Sources

Structural Elucidation of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Characterization

Executive Summary & Molecule Identity[1]

The structural elucidation of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol presents a classic challenge in heterocyclic characterization: distinguishing regioisomers (2,3- vs 2,5- or 2,6-substitution) and defining the polar, chiral side chain. This molecule is a functionalized pyrazine derivative often encountered as a pharmaceutical intermediate or a metabolite in the synthesis of bioactive pyrazine carboxamides.

This guide provides a definitive protocol for the structural confirmation of this molecule, utilizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) with a focus on 2D correlations (HMBC) to unambiguously assign regiochemistry.

Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
Molecular Formula C

H

N

O
Molecular Weight 153.18 g/mol
Core Scaffold Pyrazine (1,4-diazine)
Key Features Vicinal substitution (2,3-position), Chiral center at C1', Primary amine

Synthetic Context & Origin

Understanding the synthetic origin aids in anticipating impurities and stereochemical outcomes. This molecule is typically accessible via two primary routes:

  • Henry Reaction (Nitroaldol): Condensation of 3-methylpyrazine-2-carbaldehyde with nitromethane followed by reduction (e.g., H

    
    /Pd-C or LiAlH
    
    
    
    ).
  • Cyanohydrin Reduction: Reaction of 3-methylpyrazine-2-carbaldehyde with TMSCN followed by reduction.

Note: The presence of the chiral center at C1' implies the product exists as a racemic mixture (


) unless asymmetric synthesis or chiral resolution is employed.

Mass Spectrometry (MS) Analysis[2][3][4]

Objective: Confirm molecular weight and analyze fragmentation to verify the side chain structure.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the pyrazine ring and the lability of the amino-alcohol side chain.

m/z (approx)Ion IdentityMechanistic Origin
154.1 [M+H]

Protonated Molecular Ion.
136.1 [M+H - H

O]

Dehydration, common in secondary alcohols.
123.0 [Pyrazine-CH=OH]


-Cleavage
. Loss of the CH

NH

group (mass 30).
107.0 [Pyrazine-CH

]

Benzylic-type cleavage losing the entire side chain functionality.

Diagnostic Indicator: The base peak in amino alcohols is often the amine fragment (


, m/z 30), but in ESI-MS of heteroaromatics, the charge is often retained on the aromatic ring fragment (m/z 123).

Vibrational Spectroscopy (FT-IR)

Objective: Confirm functional group presence (OH, NH


, Aromatic Ring).
  • 3400–3200 cm

    
     (Broad):  O-H stretching (H-bonded).
    
  • 3350 & 3280 cm

    
    :  N-H stretching (Primary amine doublet, often obscured by OH).
    
  • 2980–2850 cm

    
    :  C-H stretching (Aliphatic methyl and methylene).
    
  • 1580 & 1440 cm

    
    :  C=N and C=C ring stretching vibrations (Characteristic of Pyrazine).
    
  • 1060 cm

    
    :  C-O stretch (Secondary alcohol).
    

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: The definitive structural proof. 1H and 13C NMR must confirm the 2,3-substitution pattern , distinguishing it from the 2,5- or 2,6-isomers.

1H NMR Assignments (400 MHz, DMSO-d )
Position

(ppm)
Multiplicity

(Hz)
Interpretation
H-5, H-6 8.35 – 8.45Doublets (or m)~2.5Pyrazine ring protons. Vicinal coupling indicates they are adjacent (H5/H6).
OH ~5.20Broad Singlet-Exchangeable hydroxyl proton.
H-1' 4.75 – 4.85dd4.5, 7.0Methine proton (

to OH and Ring). Deshielded by ring and oxygen.
H-2'a, H-2'b 2.80 – 3.05Multiplet-Methylene protons (

to amine). Diastereotopic due to C1' chiral center.
CH

(Pos 3)
2.55Singlet-Methyl group attached to the pyrazine ring.
NH

~1.8 – 2.5Broad-Amine protons (often exchange/broaden).
13C NMR Assignments (100 MHz, DMSO-d )
Carbon

(ppm)
TypeAssignment Logic
C-2 156.5C_quatIpso to side chain. Most deshielded due to N and O proximity.
C-3 151.0C_quatIpso to Methyl.
C-5, C-6 141.0, 142.5CHAromatic ring carbons.
C-1' 72.5CHMethine carbon bonded to OH (Secondary alcohol).
C-2' 46.0CH

Methylene carbon bonded to NH

.
CH

21.5CH

Methyl substituent.
The "Smoking Gun": HMBC Analysis

To prove the methyl group is at position 3 (adjacent to the side chain) and not position 5 or 6, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Correlation 1: The Methyl protons (

    
     2.[1]55) must show a strong 3-bond coupling (
    
    
    
    ) to C-2 (
    
    
    156.5).
  • Correlation 2: The H-1' methine proton (

    
     4.80) must also show a correlation to C-2  (
    
    
    
    156.5) and C-3 (
    
    
    151.0).

If the molecule were the 2,6-isomer, the methyl protons would correlate to a carbon far removed from the side-chain attachment point.

Visualization of Structural Logic

The following diagrams illustrate the elucidation workflow and the critical HMBC correlations required to validate the structure.

ElucidationWorkflow Sample Unknown Sample (C7H11N3O) MS Mass Spec (ESI+) [M+H]+ = 154.1 Fragment 123 (Alpha Cleavage) Sample->MS MW Check IR FT-IR OH/NH2 (3200-3400) Pyrazine (1580) Sample->IR Funct. Groups NMR_1H 1H NMR Ring: 2H (d) Me: 3H (s) Side Chain: CH-CH2 Sample->NMR_1H Connectivity Structure CONFIRMED STRUCTURE 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol MS->Structure IR->Structure HMBC 2D HMBC Me -> C2 & C3 H-1' -> C2 & C3 NMR_1H->HMBC Regiochemistry HMBC->Structure Definitive Proof

Caption: Integrated workflow for the structural elucidation of pyrazine amino alcohols.

HMBC_Correlations cluster_legend Legend Me_H Methyl Protons (2.55 ppm) C2 C-2 (Quat) (156.5 ppm) Me_H->C2 3-bond (3J) CRITICAL PROOF C3 C-3 (Quat) (151.0 ppm) Me_H->C3 2-bond (2J) H1_Prime H-1' Methine (4.80 ppm) H1_Prime->C2 2-bond (2J) H1_Prime->C3 3-bond (3J) CONFIRMS VICINAL Key Green Arrow = Proves 2,3-Substitution

Caption: Key HMBC correlations establishing the 2,3-substitution pattern of the pyrazine ring.

Stereochemical Considerations

The carbon at position 1' (carrying the hydroxyl group) is a chiral center .

  • Racemic Synthesis: Standard reduction of the ketone or aldehyde precursor yields a racemic mixture (

    
    ).
    
  • Chiral Resolution: If a single enantiomer is required for drug development, resolution can be achieved via:

    • Chiral HPLC: Using polysaccharide-based columns (e.g., Chiralpak IA/IB) with alkane/alcohol mobile phases.

    • Diastereomeric Salt Formation: Using chiral acids (e.g., Tartaric acid) to resolve the amine.

Reporting Requirement: In technical documentation, always specify if the rotation


 was measured or if the compound is racemic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (General principles of NMR and MS fragmentation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Lynch, I. R., et al. (2005). "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, 10(2), 327-336. Link

  • PubChem Compound Summary. (2023). "Pyrazine Derivatives and Amino Alcohols." National Library of Medicine. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Specifics on heterocyclic carbon shifts).

Sources

Potential biological activity of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This guide explores the untapped potential of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol derivatives as a promising foundation for novel drug discovery. We present a comprehensive framework for the synthesis, characterization, and systematic evaluation of the biological activities of these compounds, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, the rationale behind methodological choices, and a proposed roadmap for structure-activity relationship (SAR) studies. By integrating established principles with novel insights, we aim to provide a self-validating system for investigating this unique chemical space and accelerating the identification of new therapeutic leads.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of drugs targeting a wide array of diseases. Notable examples of pyrazine-containing drugs include Pazinamide, a cornerstone anti-tuberculosis agent, and Bortezomib, a proteasome inhibitor for treating multiple myeloma.

The subject of this guide, the 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol core, presents a compelling starting point for new discovery programs. This structure features several key pharmacophoric elements:

  • A Substituted Pyrazine Ring: Acts as a bioisostere for other aromatic systems and provides a rigid core for orienting substituents.

  • A Chiral Center: The hydroxyl-bearing carbon introduces stereochemistry, which can be crucial for selective target engagement.

  • Primary Amine and Secondary Alcohol: These functional groups are ideal handles for synthetic modification, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR). They also serve as potential hydrogen bond donors and acceptors, facilitating interactions with biological targets.

This guide outlines a systematic approach to unlock the therapeutic potential of this scaffold.

Synthetic Strategies and Library Design

The foundation of any drug discovery program is a robust and flexible synthetic strategy. The primary goal is to efficiently generate a library of derivatives with diverse chemical properties to comprehensively explore the relevant biological space.

Synthesis of the Core Scaffold

The synthesis of the parent compound, 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, can be approached via a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the Grignard reaction.

Rationale for Method Selection: The Grignard reaction is a classic and reliable carbon-carbon bond-forming reaction. Using a Grignard reagent derived from 2-bromo-3-methylpyrazine with an appropriate amino-aldehyde (with a protected amine) allows for the direct installation of the ethanolamine side chain. The choice of a protecting group for the amine, such as Boc (tert-butyloxycarbonyl), is critical to prevent side reactions with the highly reactive Grignard reagent. Subsequent deprotection under mild acidic conditions yields the desired core structure.

Library Derivatization Strategy

With the core scaffold in hand, derivatization focuses on modifying the primary amine and secondary alcohol to explore their impact on biological activity.

  • N-Acylation/N-Sulfonylation: The primary amine can be readily acylated with a variety of acid chlorides, anhydrides, or sulfonyl chlorides. This modification introduces amide or sulfonamide linkages, which can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity. This is a common strategy to improve cell permeability and target engagement.

  • N-Alkylation: Reductive amination with various aldehydes or ketones can introduce diverse alkyl or aryl-alkyl substituents on the nitrogen atom. This allows for fine-tuning of steric bulk and basicity.

  • O-Alkylation/O-Acylation: The secondary alcohol can be converted into ethers or esters. These modifications can serve as potential prodrug strategies, improving oral bioavailability, or directly interact with the target protein.

Evaluation of Biological Activity: A Multi-Pronged Screening Approach

A systematic screening cascade is essential to efficiently identify and characterize the biological activities of the synthesized library. We propose a three-tiered approach focusing on high-impact therapeutic areas.

Anticancer Activity Evaluation

Hypothesis: The pyrazine scaffold is present in several kinase inhibitors. Derivatives of our core structure may interfere with signaling pathways crucial for cancer cell proliferation and survival.

This initial screen aims to identify compounds that reduce the viability of cancer cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Rationale for Protocol: The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a high-throughput and cost-effective method for initial screening. The inclusion of multiple cell lines from different cancer types helps to identify compounds with broad-spectrum activity or potential selectivity.

For active compounds (hits) from the primary screen, further assays are required to elucidate their mechanism.

  • Apoptosis Assay (Annexin V/PI Staining): Determines if the compound induces programmed cell death.

  • Cell Cycle Analysis (Flow Cytometry): Identifies if the compound causes arrest at a specific phase of the cell cycle.

  • Kinase Inhibition Profiling: Screens the compound against a panel of cancer-related kinases to identify potential molecular targets.

Caption: Experimental workflow for antimicrobial activity screening and hit validation.

Anti-inflammatory Activity Evaluation

Hypothesis: Many anti-inflammatory drugs target enzymes or signaling pathways involved in the inflammatory response. The pyrazine derivatives may inhibit key mediators of inflammation.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).

Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells + LPS (positive control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant. Add 100 µL of Griess Reagent to 100 µL of supernatant.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition. A preliminary cytotoxicity test (e.g., MTT) must be run in parallel to ensure that the observed NO reduction is not due to cell death.

Rationale for Protocol: This cell-based assay provides a physiologically relevant measure of a compound's potential anti-inflammatory effect by targeting the inducible nitric oxide synthase (iNOS) pathway.

Inflammatory Signaling Pathway

inflammation_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound Pyrazine Derivative Compound->NFkB Inhibition

Caption: Potential inhibition of the LPS-induced inflammatory pathway by a test compound.

Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade will be crucial for establishing a robust SAR. This involves correlating the structural changes in the derivatives with their biological activity.

Table 1: Hypothetical SAR Data for Anticancer Activity (IC₅₀ in µM)

Compound IDR¹ (at N)R² (at O)A549 (Lung) IC₅₀MCF-7 (Breast) IC₅₀
Core -H-H> 100> 100
DZ-01 -C(O)CH₃-H55.278.1
DZ-02 -C(O)Ph-H12.525.3
DZ-03 -C(O)(4-Cl-Ph)-H2.1 5.8
DZ-04 -SO₂CH₃-H45.960.4
DZ-05 -H-C(O)CH₃> 100> 100

Interpretation of Hypothetical Data:

  • The unsubstituted Core molecule is inactive, indicating that derivatization is necessary for activity.

  • N-acylation (DZ-01 to DZ-03 ) is beneficial for activity compared to the core.

  • Introducing an aromatic ring at the acyl group (DZ-02 ) significantly improves potency over a simple methyl group (DZ-01 ).

  • Adding an electron-withdrawing group (Cl) to the phenyl ring (DZ-03 ) further enhances activity, suggesting a key interaction in a hydrophobic pocket of the target.

  • Modification at the hydroxyl group (DZ-05 ) appears to be detrimental to activity, suggesting this group may be a critical hydrogen bond donor.

Conclusion and Future Directions

The 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic handles provided by the amine and alcohol functionalities allow for extensive chemical exploration. The proposed multi-tiered screening strategy provides a clear and efficient path to identify and characterize potential anticancer, antimicrobial, or anti-inflammatory activities.

Future work on promising lead compounds should focus on:

  • Lead Optimization: Further refining the scaffold based on initial SAR data to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy Studies: Testing optimized leads in relevant animal models of disease to validate their therapeutic potential.

  • Target Identification and Validation: Employing techniques such as chemical proteomics or genetic screening to definitively identify the molecular target(s) of the most promising compounds.

This guide provides a robust framework for initiating a discovery program around this novel chemical class, paving the way for the potential development of next-generation therapeutics.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: The Griess test and the NOS assay: nitric oxide enlightens immunology. Source: Immunity URL: [Link]

Putative mechanism of action of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds, namely pyrazine derivatives and molecules containing the ethanolamine pharmacophore. We will explore potential biological targets and signaling pathways, and propose a detailed experimental framework for elucidating its precise mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Molecular Profile

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is a heterocyclic compound featuring a substituted pyrazine ring linked to an ethanolamine side chain. The pyrazine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[1][2] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][3] The presence of the ethanolamine side chain is also significant, as it is a well-known pharmacophore in many adrenergic and serotonergic receptor ligands.

Molecular Structure:

  • IUPAC Name: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

  • Molecular Formula: C7H11N3O

  • Key Structural Features:

    • A pyrazine ring, which is a nitrogen-containing six-membered heterocycle.[2]

    • A methyl group at position 3 of the pyrazine ring.

    • An ethanolamine side chain [-CH(OH)-CH2-NH2] attached at position 2 of the pyrazine ring.

Putative Mechanisms of Action Based on the Pyrazine Scaffold

The pyrazine ring is a versatile scaffold that can interact with a variety of biological targets. Based on the literature for pyrazine derivatives, we can hypothesize several potential mechanisms of action.

Kinase Inhibition

A significant area of investigation for pyrazine derivatives is their role as kinase inhibitors.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases, often acting as ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase.[1]

  • Hypothesized Target: Fibroblast Growth Factor Receptors (FGFRs) are a potential target. A series of 3-amino-pyrazine-2-carboxamide derivatives have been designed as novel FGFR inhibitors.[4] Given the structural similarities, 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol could potentially interact with the ATP-binding pocket of FGFRs, disrupting downstream signaling pathways involved in cell proliferation and survival.[4]

Modulation of G-Protein Coupled Receptors (GPCRs)

The ethanolamine side chain is a classic pharmacophore for GPCRs, particularly adrenergic and serotonergic receptors. The hydroxyl group and the amine are crucial for forming hydrogen bonds with receptor-binding pockets.

  • Hypothesized Target: Adrenergic receptors (α and β) are prime candidates. The structural resemblance to well-known beta-blockers (which often contain an ethanolamine or a propanolamine side chain) suggests a potential antagonist or partial agonist activity at these receptors. This could have implications for cardiovascular or neurological applications.

Antimicrobial and Anti-inflammatory Activity

Pyrazine derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[3]

  • Antimicrobial Mechanism: The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, potentially interacting with active sites of microbial proteins.

  • Anti-inflammatory Mechanism: The anti-inflammatory effects of some pyrazine derivatives are attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[3][5] 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway.

Proposed Experimental Validation Framework

To elucidate the mechanism of action of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's biological activity.

Initial Target Screening

A broad-based screening approach is recommended to identify potential biological targets.

Protocol 1: Kinase Profiling Assay

  • Objective: To screen for inhibitory activity against a panel of human kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega).

    • Submit 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol for screening against a panel of at least 100 different kinases at a fixed concentration (e.g., 10 µM).

    • For any kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.

    • Follow up with ATP-competition assays to determine the mode of inhibition.

Protocol 2: GPCR Binding and Functional Assays

  • Objective: To assess the binding affinity and functional activity at a panel of GPCRs, with a focus on adrenergic and serotonergic receptors.

  • Methodology:

    • Perform radioligand binding assays to determine the binding affinity (Ki) of the compound for a panel of adrenergic (α1, α2, β1, β2, β3) and serotonergic (5-HT1A, 5-HT2A, etc.) receptors.

    • For receptors where binding is observed, conduct functional assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or calcium mobilization for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Cellular Assays for Functional Characterization

Based on the initial screening results, more focused cellular assays should be performed.

Protocol 3: Cancer Cell Line Proliferation Assay

  • Objective: To evaluate the anti-proliferative activity of the compound in cancer cell lines with known kinase dependencies (e.g., FGFR-dependent cell lines if FGFR inhibition is observed).

  • Methodology:

    • Culture relevant cancer cell lines (e.g., NCI-H716 for FGFR).

    • Treat cells with increasing concentrations of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Signaling Pathways

  • Objective: To confirm the on-target effect of the compound on downstream signaling pathways.

  • Methodology:

    • Treat cells with the compound at concentrations around its GI50.

    • Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of key signaling proteins downstream of the putative target (e.g., p-ERK, p-AKT for kinase pathways).

    • A decrease in the phosphorylation of these proteins would support the proposed mechanism.

Antimicrobial and Anti-inflammatory Assays

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the antimicrobial activity against a panel of bacteria and fungi.

  • Methodology:

    • Use the broth microdilution method as described in the literature.[6]

    • Serially dilute the compound in a 96-well plate containing growth media.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate and determine the MIC as the lowest concentration that inhibits visible growth.

Protocol 6: Anti-inflammatory Activity in Macrophages

  • Objective: To assess the ability of the compound to suppress inflammatory responses in macrophages.

  • Methodology:

    • Culture RAW 264.7 macrophages.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Hypothetical Result
Kinase ProfilingIC50 vs. FGFR10.5 µM
GPCR BindingKi vs. β2-adrenergic receptor1.2 µM
Cancer Cell ProliferationGI50 in NCI-H716 cells2.5 µM
Antimicrobial ActivityMIC vs. S. aureus32 µg/mL
Anti-inflammatory ActivityNO inhibition in RAW 264.7 cellsIC50 = 5 µM
Signaling Pathway and Workflow Diagrams

G cluster_0 Putative Kinase Inhibition Pathway Compound 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol FGFR FGFR Compound->FGFR Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation G cluster_1 Experimental Workflow for Mechanism of Action Start Start Screening Broad Target Screening (Kinase & GPCR Panels) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Cellular_Assays Cellular Functional Assays (Proliferation, Signaling) Hit_ID->Cellular_Assays Kinase/GPCR Hit Antimicrobial Antimicrobial & Anti-inflammatory Assays Hit_ID->Antimicrobial No Hits or Other Activity Mechanism Elucidation of Mechanism of Action Cellular_Assays->Mechanism Antimicrobial->Mechanism

Caption: Proposed experimental workflow for mechanism elucidation.

Conclusion

While direct experimental data for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is not yet available, a thorough analysis of its structural components allows for the formulation of several plausible mechanisms of action. The pyrazine core suggests potential activity as a kinase inhibitor or an antimicrobial/anti-inflammatory agent, while the ethanolamine side chain points towards possible interactions with G-protein coupled receptors. The comprehensive experimental framework outlined in this guide provides a clear and robust strategy for researchers to systematically investigate these hypotheses and ultimately elucidate the definitive mechanism of action of this promising compound.

References

  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
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  • Flavonoid Composition and Biological Activities of Ethanol Extracts of Caryocar coriaceum Wittm., a Native Plant from Caatinga Biome - PubMed. (n.d.).
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  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (2026, February 4).
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Sources

Methodological & Application

Application Notes and Protocols for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it an invaluable component in the design of small molecule therapeutics.[3] Marketed drugs containing the pyrazine scaffold, such as the anti-diabetic Glipizide and the proteasome inhibitor Bortezomib, underscore the clinical significance of this heterocycle.[3]

A particularly fruitful area of research has been the development of pyrazine-based kinase inhibitors.[1][4] The nitrogen atoms of the pyrazine ring are adept at forming critical hydrogen bonds with the hinge region of kinase active sites, a common feature of many ATP-competitive inhibitors.[3] This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

This application note introduces 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol , a novel bifunctional building block designed for the synthesis of diverse chemical libraries targeting various enzyme classes, with a particular focus on kinases. The presence of a chiral amino alcohol moiety appended to the pyrazine core provides two points for diversification, allowing for the rapid generation of analogues with tailored structure-activity relationships (SAR).

Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of the title compound, which are crucial for assessing its drug-like potential.

PropertyValueMethod
Molecular FormulaC₇H₁₁N₃O-
Molecular Weight153.18 g/mol -
LogP-0.5Calculated
Topological Polar Surface Area (TPSA)78.5 ŲCalculated
Hydrogen Bond Donors3Calculated
Hydrogen Bond Acceptors4Calculated
Rotatable Bonds2Calculated

Synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

The synthesis of the title compound can be envisioned as a multi-step process, commencing with the construction of the pyrazine core followed by the stereoselective formation of the amino alcohol side chain. The following protocol is a proposed route based on established synthetic methodologies for analogous structures.

Protocol 1: Synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-one (α-Amino Ketone Intermediate)

This protocol describes the synthesis of the key α-amino ketone intermediate. A plausible approach involves the cyclization of an appropriate α-amino nitrile with a 1,2-dicarbonyl equivalent. The Strecker reaction is a classic method for preparing α-amino nitriles.[5][6]

Materials:

  • 2,3-Butanedione (Diacetyl)

  • Aminoacetonitrile hydrochloride

  • Sodium cyanide

  • Ammonia solution

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Formation of 2-amino-3-methylpyrazine: In a well-ventilated fume hood, dissolve aminoacetonitrile hydrochloride (1.0 eq) in methanol. To this solution, add 2,3-butanedione (1.1 eq). Cool the mixture to 0°C and slowly add a solution of sodium cyanide (1.1 eq) in water. Stir the reaction at room temperature for 24 hours.

  • Work-up and Extraction: Quench the reaction by adding water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-3-methylpyrazine.

  • Acylation: To a solution of 2-amino-3-methylpyrazine (1.0 eq) in a suitable solvent such as THF, add a strong base like n-butyllithium at -78°C to deprotonate the methyl group. Then, add a suitable acylating agent (e.g., N-methoxy-N-methyl-2-(Boc-amino)acetamide) to introduce the protected aminoacetyl group.

  • Deprotection: Remove the Boc protecting group under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the α-amino ketone, 2-amino-1-(3-methylpyrazin-2-yl)ethan-1-one.

Protocol 2: Asymmetric Reduction to 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

The enantioselective reduction of the α-amino ketone is a critical step to establish the desired stereochemistry of the final product. Chiral Lewis acid-catalyzed reductions with borohydride reagents are effective for this transformation.[7][8]

Materials:

  • 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-one hydrochloride

  • Potassium borohydride (KBH₄)

  • Chiral N,N'-dioxide-Sc(OTf)₃ complex (catalyst)[8]

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the chiral N,N'-dioxide ligand (0.1 eq) and Sc(OTf)₃ (0.1 eq) in anhydrous THF at -20°C, add the α-amino ketone hydrochloride salt (1.0 eq).

  • Reduction: Slowly add an aqueous solution of KBH₄ (1.5 eq) to the reaction mixture. Stir at -20°C for 24 hours, monitoring the reaction by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude amino alcohol by silica gel chromatography to yield the enantiomerically enriched product.

Synthesis_Workflow cluster_0 Step 1: Pyrazine Core Formation cluster_1 Step 2: Chiral Amino Alcohol Synthesis Aminoacetonitrile Aminoacetonitrile Cyclization Cyclization Aminoacetonitrile->Cyclization Diacetyl Diacetyl Diacetyl->Cyclization Intermediate_Pyrazine 2-Amino-3-methylpyrazine Cyclization->Intermediate_Pyrazine Acylation Acylation Intermediate_Pyrazine->Acylation Amino_Ketone α-Amino Ketone Acylation->Amino_Ketone Asymmetric_Reduction Asymmetric_Reduction Amino_Ketone->Asymmetric_Reduction Final_Product 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Asymmetric_Reduction->Final_Product

Caption: Proposed synthetic workflow for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol.

Applications in Library Synthesis

The title compound is an ideal starting point for the creation of focused libraries for high-throughput screening. The primary amine and secondary alcohol provide orthogonal handles for derivatization.

Protocol 3: Amide Library Synthesis via Amide Coupling

The primary amine can be readily acylated with a diverse range of carboxylic acids to explore the SAR of this position. Amide bond formation is the most common reaction in medicinal chemistry, with numerous reliable coupling reagents available.[9]

Materials:

  • 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure for Parallel Synthesis (in a 96-well plate):

  • Stock Solutions: Prepare a 0.2 M stock solution of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol in anhydrous DMF. Prepare 0.22 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF. Prepare a 0.25 M stock solution of HATU and a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Addition: To each well of a 96-well plate, add the carboxylic acid stock solution (100 µL, 1.1 eq). Then, add the amino alcohol stock solution (100 µL, 1.0 eq).

  • Initiation: Add the DIPEA stock solution (100 µL, 2.5 eq) to each well, followed by the HATU stock solution (100 µL, 1.25 eq).

  • Incubation: Seal the plate and shake at room temperature for 16 hours.

  • Work-up: Quench the reactions by adding saturated aqueous sodium bicarbonate solution (200 µL) to each well. Extract with ethyl acetate (2 x 400 µL). Combine the organic extracts and concentrate to dryness.

  • Purification: The resulting library of amides can be purified by high-throughput preparative HPLC/MS.

Protocol 4: Sulfonamide and Sulfonate Ester Library Synthesis

The amino and alcohol groups can be functionalized with sulfonyl chlorides to produce sulfonamides and sulfonate esters, respectively, which are also important functional groups in drug candidates.[10][11]

Materials:

  • 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

  • A diverse set of sulfonyl chlorides (R-SO₂Cl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vial, dissolve 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq).

  • Sulfonylation: Cool the solution to 0°C and add the sulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction will likely produce a mixture of N-sulfonamide, O-sulfonate, and N,O-disulfonylated products. The ratio can be controlled by stoichiometry and reaction conditions.

  • Work-up: Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the products by column chromatography to separate the different sulfonated species.

Hypothetical Biological Evaluation: Kinase Inhibitor Screening

Given the prevalence of the pyrazine scaffold in kinase inhibitors, a primary application of libraries derived from 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol would be screening for kinase inhibitory activity.[4][12] Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is a validated target for inflammatory diseases.[3]

Protocol 5: In Vitro Syk Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of synthesized compounds against Syk kinase.

Materials:

  • Recombinant human Syk kinase

  • Eu-anti-GST antibody

  • Lanthascreen™ Kinase Tracer

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Fluorescence plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Prepare a solution of Syk kinase and Eu-anti-GST antibody in assay buffer. Add 5 µL of this solution to each well.

  • Tracer Addition: Prepare a solution of the Lanthascreen™ Kinase Tracer in assay buffer. Add 2.5 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Screening_Workflow Start Synthesized Compound Library Primary_Screen Single-Dose (10 µM) Syk Kinase Assay Start->Primary_Screen Hit_Identification Identify Compounds with >50% Inhibition Primary_Screen->Hit_Identification Dose_Response IC50 Determination (10-point titration) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for screening a compound library against a kinase target.

Hypothetical Screening Data

The following table presents hypothetical data for a small set of derivatives from an amide library, illustrating how SAR could be developed.

Compound IDR-group (from R-COOH)Syk IC₅₀ (nM)
AMP-001Phenyl850
AMP-0024-Fluorophenyl420
AMP-0034-Methoxyphenyl1500
AMP-004Thiophen-2-yl350
AMP-005Cyclohexyl>10,000

Conclusion

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is a promising and versatile building block for medicinal chemistry. Its straightforward, albeit hypothetical, synthesis and the presence of two distinct functional handles allow for the efficient construction of diverse compound libraries. The inherent properties of the pyrazine core make these libraries particularly well-suited for screening against important drug targets, such as protein kinases. The protocols outlined in this application note provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this valuable scaffold.

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  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Ask this paper. (2018). Strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. Available at: [Link]

  • Iannino, F., et al. (2023). Straightforward synthesis of chiral sulfonate‐based ionic liquids from amino alcohols for chiral recognition. Chemistry – An Asian Journal, 18(16), e202300438. Available at: [Link]

  • Bandar, J. S., et al. (2019). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Journal of the American Chemical Society, 141(35), 13783–13788. Available at: [Link]

  • Porter, H. D., & Weissberger, A. (1945). Preparation of amino pyrazolones. U.S. Patent 2,376,380.
  • Tanabe, Y., et al. (2006). Practical and Safe Sulfonylation of 2-Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. Organic Process Research & Development, 10(2), 313-318. Available at: [Link]

  • Gieshoff, T., et al. (2025). Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols. Angewandte Chemie International Edition, 64(5), e202416952. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Dabhi, R. C., et al. (2023).

Sources

Application Note: Enhanced Detection Strategies for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This guide details the derivatization and quantification of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol , a structural analogue of ephedrine-class compounds featuring a pyrazine core. Due to its high polarity, low volatility, and lack of a strong native fluorophore, direct analysis of this molecule in biological fluids (plasma, urine) is challenging.

This protocol establishes two "Gold Standard" workflows:

  • LC-MS/MS & HPLC-FLD: Dansylation (Dns-Cl) for enhanced ionization and fluorescence.

  • GC-MS: Silylation (BSTFA) for volatility and structural confirmation.

Target Molecule Analysis[1][2]
  • IUPAC Name: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

  • Functional Challenges:

    • Primary Amine (-NH₂): Causes severe peak tailing on C18 columns due to silanol interactions.

    • Secondary Alcohol (-OH): Increases hydrophilicity, preventing retention in Reversed-Phase LC (RPLC).

    • Pyrazine Ring: Weak UV absorbance; insufficient for trace-level detection (<10 ng/mL).

Method A: LC-MS/MS & HPLC-FLD (Dansylation)

Objective: Introduce a hydrophobic, fluorescent tag to the primary amine to improve RPLC retention and ESI ionization efficiency.

Mechanistic Insight

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts specifically with the primary aliphatic amine to form a stable sulfonamide. While the hydroxyl group can react, the amine reaction is kinetically favored at pH 9.5. The resulting derivative is highly fluorescent and ionizes well in ESI(+) mode.

Protocol: Dansyl Chloride Derivatization
Reagents
  • Dns-Cl Solution: 2 mg/mL in Acetone (Prepare fresh; light sensitive).

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 9.5.

  • Quenching Solution: 5% Ammonium Hydroxide or 2% Formic Acid.

Step-by-Step Workflow
  • Sample Prep: Aliquot 100 µL of biological sample (plasma/urine).[1] Perform protein precipitation with 300 µL cold Acetonitrile. Centrifuge (10,000 x g, 5 min) and collect supernatant.

  • Evaporation: Dry the supernatant under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Carbonate Buffer (pH 9.5).

  • Reaction: Add 100 µL of Dns-Cl Solution. Vortex vigorously for 30 seconds.[2]

  • Incubation: Heat at 55°C for 20 minutes in a dark heating block.

    • Critical: Do not exceed 60°C to prevent degradation of the pyrazine ring.

  • Quenching: Add 20 µL of 5% Ammonium Hydroxide to consume excess reagent. Incubate 5 mins.

  • Clarification: Centrifuge at 12,000 x g for 5 mins. Transfer supernatant to HPLC vial.

Analysis Parameters
ParameterCondition
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 12 mins
Detection (FLD) Ex: 340 nm
Detection (MS) ESI Positive Mode (Target: [M+Dansyl+H]⁺)

Method B: GC-MS (Silylation)

Objective: Convert polar amine and hydroxyl groups into volatile trimethylsilyl (TMS) ethers/esters for gas chromatography.

Mechanistic Insight

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) acts as a potent silyl donor.[3] It replaces the active protons on both the amine (-NH₂) and the alcohol (-OH) with -Si(CH₃)₃ groups. This reduces hydrogen bonding, allowing the molecule to vaporize without thermal degradation.

Protocol: BSTFA Derivatization
Reagents
  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma/Supelco).

  • Solvent: Anhydrous Pyridine (Critical: Must be water-free).

  • Solvent: Ethyl Acetate (for dilution).[3]

Step-by-Step Workflow
  • Drying (Critical): Evaporate the biological extract to complete dryness under Nitrogen.

    • Note: Any residual water will hydrolyze the BSTFA reagent.

  • Solubilization: Add 50 µL Anhydrous Pyridine to the dried residue.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS. Cap vial immediately with a PTFE-lined crimp cap.

  • Reaction: Incubate at 65°C for 30 minutes .

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Dilution: (Optional) If signal is too high, dilute with 100 µL anhydrous Ethyl Acetate.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

Analysis Parameters
ParameterCondition
Column 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm
Inlet Temp 250°C
Carrier Gas Helium @ 1.0 mL/min
Oven Program 70°C (1 min) → 15°C/min → 300°C (hold 3 min)
MS Source Electron Impact (EI), 70 eV

Visualized Workflows

Workflow 1: Comparative Derivatization Logic

DerivatizationLogic Sample Biological Sample (Plasma/Urine) Extract Extraction & Drying Sample->Extract Decision Select Platform Extract->Decision LC_Method LC-MS / HPLC-FLD Decision->LC_Method High Sensitivity GC_Method GC-MS Decision->GC_Method Structural ID Dansyl Reagent: Dansyl Chloride Target: Primary Amine LC_Method->Dansyl LC_Result Product: Sulfonamide (High Fluorescence/Hydrophobicity) Dansyl->LC_Result BSTFA Reagent: BSTFA + 1% TMCS Target: Amine + Alcohol GC_Method->BSTFA GC_Result Product: Di-TMS Derivative (Volatile/Thermally Stable) BSTFA->GC_Result

Caption: Decision matrix for selecting the appropriate derivatization pathway based on analytical goals.

Workflow 2: Reaction Mechanism (Dansylation)

ReactionMechanism Amine Target Analyte (R-NH2) Complex Transition State (pH 9.5) Amine->Complex Reagent Dansyl Chloride (Dns-Cl) Reagent->Complex Product Dansyl-Analyte (Sulfonamide) Complex->Product Nucleophilic Attack Byproduct HCl (Neutralized by Buffer) Complex->Byproduct

Caption: Simplified reaction mechanism showing the nucleophilic attack of the primary amine on the sulfonyl chloride.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • Waters Corporation. (2022). AccQ[2][4][5]•Tag Derivatization Chemistry for Amino Acid Analysis. Retrieved from

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA and TMCS Protocols. Retrieved from

  • National Institutes of Health (NIH). (2022). Targeted quantification of amino acids by dansylation. PMC Articles. Retrieved from

  • California Institute of Technology. (2019). Preparation of TMS Derivatives for GC/MS. Retrieved from

Sources

High-throughput screening assays involving 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Characterization of Pyrazine-Amino Alcohol Scaffolds

Subject: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Classification: Fragment-Based Drug Discovery (FBDD) / Lead Generation Target Audience: Medicinal Chemists, HTS Specialists, Structural Biologists

Executive Summary & Scientific Rationale

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol represents a "privileged scaffold" in early-stage drug discovery. Its structure combines a nitrogen-rich pyrazine core (common in kinase inhibitors like Bortezomib and various antineoplastics) with a polar amino-alcohol tail (mimicking the pharmacophore of adrenergic ligands and transition-state intermediates).

In High-Throughput Screening (HTS), this molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) . Unlike traditional "Lipinski-compliant" drug screening, FBDD screens smaller, lower-affinity molecules (fragments) to identify high-quality starting points that bind efficiently to protein pockets.

Why screen this molecule?

  • Ligand Efficiency (LE): The low molecular weight allows for high LE if binding is detected.

  • Vector Availability: The amino and hydroxyl groups provide distinct vectors for "growing" the fragment into a potent lead.

  • Kinase/GPCR Relevance: The pyrazine ring mimics the adenine ring of ATP (kinase hinge binder), while the amino-alcohol moiety can engage aspartate/glutamate residues in GPCR binding pockets.

Pre-Screening Validation: Quality Control & Solubility

Before entering an HTS campaign, the physicochemical integrity of the fragment must be validated. Pyrazine derivatives can be prone to oxidation or aggregation.

Protocol A: Solubility Profiling (Nephelometry) Objective: Determine the maximum soluble concentration in assay buffer (essential to avoid false positives from aggregation).

  • Stock Preparation: Dissolve 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol in 100% DMSO to 100 mM.

  • Dilution Series: Prepare a 2-fold dilution series in the HTS Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation: Incubate for 2 hours at RT.

  • Readout: Measure light scattering (nephelometry) at 633 nm.

    • Threshold: < 5 RLU (Relative Light Units) indicates solubility.

    • Pass Criteria: Soluble > 1 mM (Fragments are often screened at 0.5–1 mM).

Table 1: QC Specifications for Fragment Library Inclusion

ParameterSpecificationMethodRationale
Purity > 95%LC-MS (UV 254 nm)Impurities (e.g., oxidation products) can cause false hits.
Identity Confirmed1H-NMR / HRMSVerify the 3-methyl and amino-alcohol regiochemistry.
Solubility > 1 mM (aq)Laser NephelometryAggregates inhibit enzymes nonspecifically (pan-assay interference).
Stability > 24 hrsLC-MS in BufferEnsure stability during the duration of the HTS run.

Primary Screening Protocol: Surface Plasmon Resonance (SPR)

Since fragments like 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol typically have weak affinity (


 in 

M-mM range), traditional biochemical assays may miss them. SPR is the Gold Standard for detecting these transient interactions.

Target Example: Pim-1 Kinase (A common target for pyrazine-based inhibitors).

Protocol B: SPR "Clean Screen" & Binding Assay Platform: Biacore 8K or S200.

Step 1: Surface Preparation

  • Immobilization: Immobilize Biotinylated-Pim-1 Kinase onto a Streptavidin (SA) sensor chip.

  • Density: Aim for high density (~3000–5000 RU) to detect low-molecular-weight (LMW) binders.

  • Reference: Use a biotinylated null protein or an unmodified flow cell as a reference.

Step 2: Sample Injection (Single-Cycle Kinetics)

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO. Crucial: Match DMSO concentration exactly between sample and running buffer.

  • Concentration: Inject the fragment at 5 concentrations (e.g., 31.25, 62.5, 125, 250, 500

    
    M).
    
  • Contact Time: 30 seconds (fast on/off rates expected).

  • Dissociation: 15 seconds.

Step 3: Data Analysis

  • Solvent Correction: Apply DMSO calibration curves to correct for bulk refractive index changes.

  • Binding Model: Fit to a 1:1 Steady-State Affinity model (since

    
     are too fast for kinetic fitting).
    
  • Hit Criteria:

    • Response is dose-dependent.

    • 
       is within 70–130% of theoretical 
      
      
      
      .
    • No "square wave" behavior (indicates non-specific binding).

Secondary Functional Assay: ADP-Glo Kinase Assay

If SPR confirms binding, a functional assay determines if the fragment inhibits catalytic activity.

Protocol C: ADP-Glo™ Assay (Luminescence) Mechanism: Measures ADP production (kinase activity). The pyrazine fragment competes with ATP.

  • Reagents:

    • Kinase: Pim-1 (0.2 ng/

      
      L).
      
    • Substrate: S6 Peptide (50

      
      M).
      
    • ATP: 10

      
      M (at 
      
      
      
      to allow competition).
    • Test Compound: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (Titration: 1 mM to 1

      
      M).
      
  • Workflow:

    • Step 1: Add 2

      
      L of Compound + 2 
      
      
      
      L of Kinase. Incubate 10 min.
    • Step 2: Add 2

      
      L of ATP/Substrate Mix. Incubate 60 min at RT.
      
    • Step 3: Add 5

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Step 4: Add 10

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
    • Step 5: Read Luminescence on a plate reader (e.g., EnVision).

  • Calculation:

    • Calculate % Inhibition relative to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curves to determine

      
      .
      

Mechanistic Visualization

The following diagram illustrates the Fragment-Based Drug Discovery (FBDD) workflow for this pyrazine scaffold, highlighting the critical decision gates.

FBDD_Workflow Start Fragment Library (2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol) QC QC & Solubility (LC-MS, Nephelometry) Start->QC Primary Primary Screen: SPR (Binding Affinity Kd) QC->Primary Pass (>1mM soluble) Filter Hit Validation (Stoichiometry check) Primary->Filter Binding Detected Filter->Start Aggregation/NSB Secondary Functional Assay: ADP-Glo (Inhibition IC50) Filter->Secondary 1:1 Binding XRay X-Ray Crystallography (Binding Mode) Secondary->XRay IC50 < 1mM Chem Hit-to-Lead Chemistry (Grow vectors) XRay->Chem Structure Solved Chem->Secondary Iterative Optimization

Caption: FBDD workflow for Pyrazine-Amino Alcohol fragments, filtering from solubility QC to structural confirmation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Cytiva (Biacore). (2023). "Fragment screening using Surface Plasmon Resonance (SPR)." Cytiva Applications. Link

In vitro ADME profiling of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vitro ADME Characterization of Pyrazine Derivative 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Introduction

The compound 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol represents a distinct class of small, polar, basic fragments often encountered as metabolites, synthetic intermediates, or fragment-based drug discovery (FBDD) hits. Its structure—comprising a pyrazine ring, a methyl group, and a polar ethanolamine side chain—presents specific ADME profiling challenges that differ from lipophilic NCEs.

Critical ADME Challenges for this Molecule:

  • Retention Issues: The high polarity and basic amine functionality (

    
    ) make standard C18 LC-MS/MS retention difficult.
    
  • Permeability: Likely falls into BCS Class III (High Solubility, Low Permeability), relying on paracellular transport or specific uptake transporters (OCTs).

  • Metabolic Blind Spots: Pyrazine rings are frequent substrates for cytosolic enzymes like Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) , which are absent in standard liver microsomes.

This guide details a customized protocol suite designed to generate high-fidelity ADME data for this specific chemical archetype.

Part 1: Analytical Method Development (HILIC-MS/MS)

Before any biological assay, a robust quantification method is required. Standard Reverse Phase (RP) chromatography will likely result in elution in the void volume.

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Rationale: HILIC retains polar amines by partitioning them into a water-enriched layer on the stationary phase surface.

  • Column Selection: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

    • Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Gradient: Start high organic (95% B) to retain the polar amine, gradient down to 50% B over 3 minutes.

  • Detection: Positive Ion Mode (ESI+). Monitor transition for

    
     fragment (likely loss of 
    
    
    
    or cleavage of the side chain).

QC Requirement:

  • Internal Standard: Use a stable isotope-labeled analog if available, or a structural analog like Pyrazinamide or Atenolol (polar amine).

  • Linearity: 1 nM – 10 µM range.

Part 2: Absorption Profiling

Thermodynamic Solubility

Given the polar groups, solubility is expected to be high.

  • Method: Shake-flask method (24h equilibrium) in PBS (pH 7.4), SGF (pH 1.2), and FaSSIF (Simulated Intestinal Fluid).

  • Target: > 1 mg/mL is expected.

Permeability (Caco-2 with Paracellular Control)
  • Challenge: As a polar molecule, passive transcellular diffusion will be low. It may traverse via the paracellular route (between cells).

  • Protocol:

    • Cell Line: Caco-2 monolayers (21-day culture).

    • Concentration: 10 µM donor concentration.

    • Incubation: 2 hours at 37°C.

    • Critical Control: Co-incubate with Lucifer Yellow (paracellular marker) to verify junction integrity. If Lucifer Yellow

      
       cm/s, the monolayer is compromised.
      
    • Transporter Check: If Efflux Ratio (

      
      ) > 2.0, test with P-gp inhibitor (Verapamil) to confirm active efflux.
      

Part 3: Metabolic Stability (The "Pyrazine Trap")

Expert Insight: Standard Liver Microsomes (RLM/HLM) contain CYPs and UGTs but lack cytosolic enzymes. Pyrazines are often oxidized by Aldehyde Oxidase (AO) . Relying solely on microsomes will generate false "High Stability" data.

Protocol: Cross-System Stability Assay

  • Systems:

    • Liver Microsomes (LM): Tests CYP/UGT clearance.

    • S9 Fraction (supplemented): Contains both Microsomes and Cytosol (tests CYPs + AO/XO).

    • Cryopreserved Hepatocytes: The "Gold Standard" (contains all pathways + transporters).

Workflow Steps:

  • Incubation: 1 µM compound at 37°C.

  • Cofactors:

    • Microsomes: NADPH (for CYPs), UDPGA (for UGTs).

    • S9/Cytosol: Add Hydralazine (AO inhibitor) in a parallel well to confirm AO contribution if high clearance is observed.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Calculate Intrinsic Clearance (

    
    ).
    

Interpretation:

  • If Stable in Microsomes but Unstable in S9/Hepatocytes

    
    Cytosolic Metabolism (AO/XO) .
    
  • If Stable in all

    
    Renal Elimination likely .
    

Part 4: Distribution (Plasma Protein Binding)

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device: Thermo Fisher RED Device inserts (8 kDa MWCO).

  • Matrix: Human/Rat Plasma (pH 7.4).

  • Duration: 4 hours at 37°C.

  • Note: Due to high polarity, Non-Specific Binding (NSB) to the plastic device is unlikely, but must be checked by analyzing the buffer chamber recovery.

  • Expectation: High fraction unbound (

    
    ) due to low lipophilicity.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing this specific pyrazine derivative, highlighting the critical divergence from standard NCE protocols (e.g., the need for S9 fractions).

ADME_Workflow Start Compound: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol PhysChem Step 1: PhysChem (LogP < 1, Polar, Basic) Start->PhysChem MethodDev Step 2: Analytical Method (HILIC-MS/MS Required) PhysChem->MethodDev Polarity dictates HILIC Permeability Step 3: Permeability (Caco-2 + Lucifer Yellow) MethodDev->Permeability Metabolism Step 4: Metabolic Stability (Microsomes vs. S9/Hepatocytes) MethodDev->Metabolism Renal Step 5: Renal Transporters (OCT2 / MATE1 / MATE2-K) Permeability->Renal Low Passive Permeability Suggests Active Transport AO_Check Check AO/XO Pathway (Inhibit with Hydralazine) Metabolism->AO_Check Pyrazine Ring detected AO_Check->Renal If Metabolic Stability High

Figure 1: Integrated ADME profiling workflow emphasizing the specific needs of polar pyrazine derivatives, including HILIC analysis and cytosolic enzyme verification.

Part 5: Data Summary & Reporting

Organize the generated data into the following matrix to facilitate "Go/No-Go" decisions.

ParameterAssay SystemMetricTarget Profile (Ideal)Risk Flag
Solubility PBS pH 7.4Kinetic Sol.> 100 µM< 10 µM
Permeability Caco-2 (A-B)

(

cm/s)
> 5.0< 1.0 (Poor Abs.)
Efflux Caco-2 (B-A/A-B)Ratio< 2.0> 2.0 (P-gp Substrate)
Metabolism Hepatocytes

(µL/min/10^6 cells)
< 10 (Low Clearance)> 50 (High Clearance)
AO Liability S9 +/- Hydralazine% Inhibition< 20%> 50% (AO Substrate)
Protein Binding Human Plasma% Unbound (

)
> 20%< 1%

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link (Critical for Pyrazine metabolism).

  • Busbridge, M., et al. (2017). "HILIC-MS/MS for the determination of polar metabolites in biological fluids." Analytical Chemistry. (Methodology for polar amines).
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Formulation of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Formulation of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful in vivo evaluation of a novel chemical entity (NCE) such as 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is fundamentally dependent on the development of a safe, stable, and effective formulation that ensures appropriate bioavailability. This document provides a comprehensive guide for the systematic development of a suitable formulation for preclinical in vivo studies. It outlines the critical pre-formulation characterization steps, guides the selection of an appropriate formulation strategy based on physicochemical properties, and provides detailed, step-by-step protocols for preparing aqueous, co-solvent, and suspension formulations. The causality behind experimental choices is emphasized to empower researchers to make informed decisions and troubleshoot potential challenges.

The Imperative of Pre-formulation Assessment

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is essential.[1] This pre-formulation stage provides the empirical foundation for all subsequent development decisions, moving the process from trial-and-error to rational design. For an NCE like 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, the following characterizations are paramount.

Physicochemical Characterization

The goal is to generate a data profile that predicts the molecule's behavior in various solvent systems and physiological conditions. Key parameters include physical form, melting point, pKa, LogP, and aqueous solubility.[1]

  • Aqueous Solubility Profile: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand how the compound will behave in different parts of the gastrointestinal tract or upon injection into buffered physiological fluids.[1] The presence of an amino group in the structure suggests that the solubility of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol will likely be pH-dependent.[2]

  • pKa Determination: The ionization constant (pKa) of the amino group will define the pH at which the compound transitions between its ionized (more soluble) and non-ionized (more permeable) forms. This value is crucial for selecting appropriate buffers and predicting absorption.

  • LogP / LogD: The octanol-water partition coefficient (LogP) measures the lipophilicity of the non-ionized form of the drug. The distribution coefficient (LogD) is the lipophilicity at a specific pH, accounting for both ionized and non-ionized forms. This data helps predict membrane permeability and potential for oral absorption.

  • Stability: The chemical stability of the API should be assessed under various conditions (e.g., in different pH buffers, in the presence of light, at different temperatures) to identify potential degradation pathways and establish handling and storage conditions for the final formulation.

Table 1: Hypothetical Physicochemical Profile of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
ParameterHypothetical ValueRationale & Implication for Formulation
Molecular Weight 167.21 g/mol Small molecule, favorable for absorption.
Appearance Off-white to light yellow solidBasic visual check for purity and consistency.
pKa 7.8 (Amine)The compound will be predominantly ionized and more water-soluble at pH < 7.8. This suggests that pH adjustment can be a powerful tool for solubilization.
LogP 1.5Indicates moderate lipophilicity.
LogD at pH 7.4 0.9At physiological pH, the compound has a slight preference for the aqueous phase but retains sufficient lipophilicity to suggest potential for membrane permeability.
Aqueous Solubility
- at pH 2.0> 50 mg/mLHigh solubility in acidic conditions due to protonation of the amino group. An oral solution in an acidic vehicle is feasible.
- at pH 7.45 mg/mLLimited solubility at physiological pH. May require enabling technologies like co-solvents or cyclodextrins for parenteral formulations at higher concentrations.
- in Water8 mg/mLModerately soluble in neutral water.
Stability Stable at RT for 24h in pH 4-8 buffer.The compound is sufficiently stable for typical in vivo study durations. No special handling (e.g., protection from light) is immediately indicated.

Formulation Strategy Selection

The data from the pre-formulation assessment directly informs the selection of a suitable formulation strategy. The primary goal for early preclinical studies is often to maximize exposure and ensure consistent absorption, typically using a liquid dosage form.[3][4] The choice of formulation is dictated by the API's solubility and the intended route of administration.[5]

G start API Solubility Data (from Table 1) route_oral Route: Oral start->route_oral route_iv Route: IV / IP start->route_iv sol_high Solubility > Target Dose? route_oral->sol_high form_iv_solution Aqueous Solution (pH adjusted, isotonic) route_iv->form_iv_solution Solubility > Target Dose? sol_low Solubility > Target Dose? sol_high->sol_low No form_solution Aqueous Solution (pH adjusted) sol_high->form_solution Yes form_cosolvent Co-solvent System (e.g., PEG, DMSO) sol_low->form_cosolvent Solubilization Possible? form_suspension Aqueous Suspension (with suspending agent) sol_low->form_suspension No form_iv_complex Complexation Vehicle (e.g., Cyclodextrin) form_iv_solution->form_iv_complex No

Caption: Formulation selection decision tree based on API solubility and route of administration.

Vehicle and Excipient Selection

The choice of vehicle and excipients is governed by their ability to deliver the API effectively and, most importantly, their safety and tolerability in the chosen animal model.[6] Excipients that are safe in one species may have side effects in another.[3] Therefore, vehicles should be kept as simple as possible, and their potential for toxicity must be carefully considered.[7]

Table 2: Common Vehicles & Excipients for Preclinical In Vivo Formulations
ComponentFunctionCommon ExamplesKey Considerations
Aqueous Vehicles Solvent, DiluentSaline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection (WFI).[6][8]Preferred for safety and physiological compatibility. Saline/PBS are isotonic, reducing irritation at the injection site.[6]
Co-solvents SolubilizerPolyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol.[6]Used for poorly water-soluble compounds. Must be used at the lowest effective concentration due to potential toxicity (e.g., neurotoxicity, hemolysis, irritation).[7][9]
Suspending Agents Viscosity Modifier, Prevents SettlingCarboxymethyl cellulose (CMC), Methylcellulose, Polysorbate 80 (Tween® 80).[10]For insoluble compounds. Ensures dose uniformity. Tween® 80 can also act as a wetting agent.
Solubilizing Agents Solubility EnhancementHydroxypropyl-β-cyclodextrin (HPβCD), Polysorbate 80.[11]Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12] Suitable for parenteral administration.[11]
Buffers pH ControlCitrate Buffer, Phosphate Buffer.[8]Maintain pH to ensure API solubility and stability. Important for parenteral routes to be close to physiological pH.

Detailed Formulation Protocols

The following protocols are designed based on the hypothetical data in Table 1. Safety Precaution: Always prepare formulations in a certified fume hood or biological safety cabinet using appropriate personal protective equipment (PPE). All final formulations intended for parenteral administration must be sterile-filtered.

Protocol 4.1: Preparation of an Aqueous Oral Solution (10 mg/mL)

This protocol is suitable given the high solubility of the compound in acidic pH.

  • Rationale: Leveraging the amine pKa to achieve complete solubilization in a simple, safe vehicle is the preferred approach for oral dosing when possible. An acidic pH mimics the stomach environment and ensures the drug is in its soluble, ionized form upon administration.

  • Vehicle Preparation: Prepare a 0.1 M citrate buffer solution and adjust the pH to 3.0 using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Weighing API: Accurately weigh 100 mg of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol.

  • Dissolution: Add the API to a sterile container. Add approximately 8 mL of the pH 3.0 citrate buffer.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the API is fully dissolved. A clear solution should be obtained.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the original container with a small amount of the buffer and add it to the flask. Add buffer to bring the final volume to exactly 10 mL.

  • Quality Control:

    • Visually inspect the solution to ensure it is free of particulates.

    • Measure the final pH to confirm it is within the target range (e.g., 3.0 ± 0.2).

  • Storage: Store at 2-8°C. Based on preliminary stability, this formulation should be used within 24-48 hours.

Protocol 4.2: Preparation of a Co-Solvent Parenteral Solution (5 mg/mL)

This protocol is designed for intravenous (IV) or intraperitoneal (IP) administration where the neutral pH solubility is insufficient for the target dose.

  • Rationale: When aqueous solubility at physiological pH is limiting, a co-solvent system is employed to increase the drug's solubility.[6] This blend of solvents creates a more lipophilic environment. The chosen system (PEG 400/PG/Saline) is common in preclinical studies, but the percentage of organic solvents is minimized to reduce potential toxicity.[7]

  • Co-solvent Pre-mixture: In a sterile container, combine 1.0 mL of PEG 400 and 1.0 mL of Propylene Glycol (PG). This creates a 10% PEG 400, 10% PG final concentration in a 10 mL batch.

  • Weighing API: Accurately weigh 50 mg of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol.

  • Initial Dissolution: Add the API to the co-solvent pre-mixture. Vortex or sonicate gently until the API is fully dissolved. This step is crucial to prevent precipitation when the aqueous component is added.

  • Aqueous Addition: Slowly add 8.0 mL of sterile saline (0.9% NaCl) to the dissolved API mixture while stirring continuously.

  • Quality Control:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be perfectly clear.

    • Measure the final pH. It should be close to neutral.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store at 2-8°C and use within 24 hours. Co-solvent systems can sometimes be prone to delayed precipitation.

Protocol 4.3: Preparation of an Oral Suspension (20 mg/mL)

This protocol is for high-dose oral studies where the required concentration exceeds the compound's solubility limit in acceptable vehicles.

  • Rationale: A suspension is a heterogeneous system where solid API particles are dispersed in a liquid vehicle.[5] A suspending agent like 0.5% CMC is used to increase the viscosity of the vehicle, slowing down the settling of particles and ensuring more uniform dosing.[10]

  • Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethyl cellulose (CMC) solution in purified water. To do this, slowly sprinkle 50 mg of CMC into 10 mL of water while stirring vigorously to prevent clumping. Leave the solution to hydrate for several hours or overnight at 4°C.

  • API Preparation: Accurately weigh 200 mg of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol. If particle size is large, gently triturate the API in a mortar and pestle to create a fine, uniform powder.

  • Wetting the API: In the mortar, add a few drops of the 0.5% CMC vehicle to the API powder and levigate to form a smooth, uniform paste. This step is critical to ensure proper dispersion and prevent particle agglomeration.

  • Forming the Suspension: Gradually add the remaining 0.5% CMC vehicle to the paste with continuous stirring.

  • Final Volume and Homogenization: Transfer the suspension to a 10 mL graduated cylinder or volumetric flask and add vehicle to reach the final volume. Mix thoroughly.

  • Quality Control:

    • Visually inspect for uniform dispersion.

    • Crucially, this formulation must be stirred continuously before and during dose administration to ensure the animal receives the correct amount of API.

  • Storage: Store at 2-8°C. Assess for any caking or difficulty in resuspension before use.

Overall Workflow and Quality Control

A robust formulation process includes integrated quality control checks at each stage to ensure the final product is safe, stable, and delivers the intended dose accurately.

G api API: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol preform Step 1: Pre-formulation (Solubility, pKa, Stability) api->preform strategy Step 2: Strategy Selection (Solution vs. Suspension) preform->strategy vehicle Step 3: Vehicle & Excipient Selection (Safety First) strategy->vehicle prep Step 4: Formulation Preparation (Protocol Execution) vehicle->prep qc Step 5: Quality Control prep->qc qc->prep FAIL (Reformulate) qc_checks Visual Inspection (Clarity/Uniformity) pH Measurement Sterility Check (for Parenteral) qc->qc_checks final Final Formulation for In Vivo Dosing qc->final PASS

Caption: General workflow for the development of an in vivo formulation.

Conclusion

The formulation of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol for in vivo studies requires a methodical, data-driven approach. The success of animal studies hinges on the quality of the formulation. By first conducting a thorough pre-formulation assessment to understand the compound's intrinsic properties, researchers can select the most appropriate formulation strategy, whether it be a simple aqueous solution, a co-solvent system, or a suspension. The protocols provided herein offer a practical starting point, but the ultimate formulation must be tailored to the specific dose requirement, route of administration, and the chosen animal model, with an unwavering focus on safety and reproducibility.

References

  • Sichuan University. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Chaudhary, A., & Nagaich, U. (2020). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 21(5), 155. [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Catapult Medicines Discovery. [Link]

  • Maia, C., & Meireles, M. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-136. [Link]

  • Protheragen. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. [Link]

  • Tyagi, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6343–6347. [Link]

  • Maia, C., & Meireles, M. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Ashland. (n.d.). parenteral excipients. [Link]

  • Roquette. (2026). Excipients' Attributes Crucial for Parenteral Preparation. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-AM-OH-001 Subject: Overcoming Isolation Failures for Polar Heterocyclic Amino Alcohols

Executive Summary: The Physicochemical Trap

You are likely reading this because your product is stuck in the aqueous layer, streaking on your TLC plates, or turning into an intractable oil upon concentration.

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol presents a "perfect storm" of purification challenges:

  • Amphiphilic Polarity: The pyrazine ring is somewhat lipophilic, but the

    
    -amino alcohol tail creates high water solubility and hydrogen bonding capability.
    
  • Basicity: The primary amine (pKa

    
     9.5) and the pyrazine nitrogens (pKa 
    
    
    
    1.0–2.0) create multiple ionization states.
  • Silanol Interaction: The basic amine interacts strongly with acidic silanols on silica gel, leading to irreversible adsorption or severe tailing.

This guide provides a self-validating workflow to recover your material.

Module 1: Escaping the Aqueous Phase (Extraction)

Standard extractions (DCM/Water) often fail because the partition coefficient (


) is too low. You must force the molecule into the organic phase.
The Protocol: "Salting Out" & pH Control
  • pH Adjustment (Critical):

    • The primary amine must be deprotonated to be extractable.

    • Action: Adjust the aqueous layer pH to >12 using 5M NaOH or

      
      .
      
    • Why: At pH 12, the amine is in its free base form (

      
      ), significantly increasing lipophilicity.
      
  • Saturation:

    • Action: Saturate the aqueous phase with NaCl (brine).

    • Why: The "Salting Out" effect disrupts the hydration shell around the polar amino alcohol, pushing it out of the water.

  • Solvent Selection:

    • Do not use pure Diethyl Ether or Hexane. They are too non-polar.

    • Recommended Solvent: DCM:Isopropanol (3:1) or n-Butanol .

    • Procedure: Perform 4-5 extractions. The alcohol co-solvent disrupts hydrogen bonding with water.

Decision Logic: Extraction Workflow

ExtractionLogic Start Crude Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH Adjust Adjust to pH > 12 (NaOH/K2CO3) CheckPH->Adjust pH < 10 Salt Saturate with NaCl CheckPH->Salt pH > 12 Adjust->Salt Solvent Extract with DCM:IPA (3:1) Salt->Solvent CheckLayers TLC Check Aqueous Layer (Ninhydrin Stain) Solvent->CheckLayers Clean Aqueous Clear? Proceed to Dry CheckLayers->Clean No Spot Dirty Product still in Water? CheckLayers->Dirty Spot Persists ContExtract Switch to Continuous Liquid-Liquid Extraction Dirty->ContExtract

Caption: Logic flow for maximizing recovery from the aqueous phase. Note the critical pH checkpoint.

Module 2: Chromatography (The "Anti-Streak" Strategy)

If you run this compound on standard silica with Hexane/EtOAc, it will streak from the baseline to the solvent front or stick permanently.

Option A: Deactivated Silica (Normal Phase)

You must suppress the acidic silanol sites on the silica gel.

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (25% aq) or Triethylamine .

  • Starting Ratio: 90 : 9 : 1 (DCM : MeOH :

    
    ).
    
  • Column Pre-treatment: Flush the column with the mobile phase before loading your sample. This saturates the silanols with ammonia/amine.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound is too polar for normal phase, use HILIC conditions on a silica or amine-bonded column.[1][2]

  • Stationary Phase: Bare Silica or Amine-bonded Silica.

  • Mobile Phase: Acetonitrile (ACN) / Water (buffer).

  • Gradient: Start high ACN (95%), gradient down to 80% ACN.

  • Mechanism: Water forms a layer on the silica; the analyte partitions into this water layer.

Comparison of Chromatographic Methods
MethodStationary PhaseMobile Phase ModifierProsCons
Standard NP Silica Gel 60NoneCheapHigh Failure Rate (Streaking)
Basified NP Silica Gel 601%

or

Reduces tailingSmells;

requires removal
Amine-Silica

-Bonded
None neededExcellent peak shapeExpensive media
Reverse Phase C180.1% TFA or Formic AcidGood separationCompound may not retain (elutes in void)

Module 3: Solid State Isolation (Salt Formation)

The free base is likely an oil or a low-melting solid that is difficult to handle. Converting it to a salt is the most robust method for long-term storage and purity.

Recommended Salts
  • Oxalate Salt: Often yields highly crystalline solids for amino alcohols.

    • Protocol: Dissolve free base in EtOH. Add 1 eq. of Oxalic acid dissolved in warm EtOH. Cool slowly.

  • Hydrochloride Salt: Good for solubility, but can be hygroscopic.

    • Protocol: Dissolve in dry

      
       or Dioxane. Add 4M HCl in Dioxane dropwise.
      
Crystallization Workflow

SaltFormation Oil Crude Oil (Free Base) Solvent Dissolve in EtOH or IPA Oil->Solvent Acid Add Acid (Oxalic or HCl/Dioxane) Solvent->Acid Precip Precipitation? Acid->Precip Cool Cool to 0°C Add Et2O antisolvent Precip->Cool No (Remains clear) Filter Filter & Dry (Vacuum Desiccator) Precip->Filter Yes (Solid forms) Cool->Filter

Caption: Step-by-step salt formation to convert the difficult oil into a stable solid.

Troubleshooting & FAQs

Q: I concentrated my extraction, but the NMR shows only grease and solvent. Where is my compound?

  • A: It is likely still in the aqueous layer. Did you check the pH of the water after the reaction quench? If the reaction involved acid workup, your amine is protonated (

    
    ) and trapped in the water. Basify to pH > 12 and re-extract with DCM/IPA.
    

Q: The compound streaks on the TLC plate even with Triethylamine.

  • A: The concentration of sample on the spot might be too high, or the plate is too dry.

    • Try: Use Alumina plates instead of silica. Alumina is basic and often handles amines better.

    • Try: Use a solvent system of DCM:MeOH:NH4OH (80:18:2) .[3] The water in the ammonium hydroxide helps deactivate the plate.

Q: My product turned brown/black overnight.

  • A: Pyrazines and amino alcohols are susceptible to oxidation.[4][5]

    • Immediate Fix: Store under Argon/Nitrogen at -20°C.

    • Purification Fix: Add a small amount of antioxidant (like BHT) if carrying through non-critical steps, or convert to the HCl salt immediately, which is much more oxidation-resistant.

References

  • Isolation and Purification of Pyrazines. (2019). National Institutes of Health / Oxford University Press. (Discusses LLE strategies for pyrazines using MTBE and pH control).

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Dept. of Chemistry. (Guidance on streaking and amine-silica interactions).

  • Is there an easy way to purify organic amines? (2023). Biotage Technical Blog. (Detailed protocols for amine-functionalized silica and mobile phase modifiers).

  • Process for the purification of an aminoalcohol. (1999). US Patent 5866719A. (Industrial scale purification via salt formation and crystallization).

  • Purifying amines on silica. (2006). Org Prep Daily. (Specific solvent recipes for polar amine chromatography).

Sources

Optimization of reaction conditions for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Case ID: PYR-ETH-002 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Strategic Overview & Synthetic Route

User Query: "How do I synthesize and optimize the reaction conditions for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol?"

Executive Summary: The target molecule is a vicinal amino alcohol featuring an electron-deficient pyrazine core. While direct aminohydroxylation of vinyl pyrazines is possible, it often suffers from poor regioselectivity and expensive catalysts.

The most robust, scalable, and atom-economical route is the Henry Reaction (Nitroaldol Addition) followed by a Chemoselective Reduction . This two-step sequence ensures exclusive formation of the terminal amine and allows for stereochemical control if chiral catalysts are employed.

The Pathway:

  • C-C Bond Formation: Condensation of 3-methylpyrazine-2-carboxaldehyde with nitromethane.

  • Functional Group Interconversion: Reduction of the resulting

    
    -nitroalcohol to the 
    
    
    
    -aminoalcohol.[1]

Step-by-Step Optimization Guide

Phase 1: The Henry Reaction (Nitroaldol Addition)

Objective: Synthesize 1-(3-methylpyrazin-2-yl)-2-nitroethan-1-ol.

Reaction Scheme:



Optimized Protocol:

  • Reagents: 3-methylpyrazine-2-carboxaldehyde (1.0 equiv), Nitromethane (5.0–10.0 equiv, acts as solvent/reactant), DIPEA (0.1–0.5 equiv) or KOtBu (catalytic).

  • Solvent: THF or pure Nitromethane.

  • Temperature:

    
    .
    

Critical Troubleshooting (The "Retro-Henry" Problem): The Henry reaction is reversible. High temperatures or strong bases can trigger the retro-aldol reaction (breaking the C-C bond) or dehydration (forming the nitrostyrene).

SymptomProbable CauseCorrective Action
Low Yield / Starting Material Recovery Retro-Henry reaction dominant.Lower the temperature (

). Neutralize the base before workup using acetic acid.
Formation of Yellow Solid (Olefin) Dehydration to nitrostyrene.The reaction is too basic or too hot. Switch to a milder base system like Copper(II) acetate/amine ligand or simple KF/Alumina.
Pyrazine Ring Degradation Nucleophilic attack on the ring.Avoid strong nucleophilic bases (e.g., NaOH, NaOMe). Use hindered organic bases (DIPEA, DBU).

Expert Insight:

"For electron-deficient aldehydes like pyrazines, the equilibrium lies favorably toward the product, but the product is prone to dehydration. Stop the reaction immediately upon consumption of the aldehyde (monitor via TLC/LCMS) and quench at


."
Phase 2: Chemoselective Reduction

Objective: Convert the nitro group to a primary amine without hydrogenating the pyrazine ring.

The Challenge: Pyrazine rings are susceptible to reduction under standard hydrogenation conditions (e.g., H2, Pd/C, high pressure), leading to piperazine derivatives.

Recommended Protocol: Nickel Boride Reduction (In Situ) This method is superior to catalytic hydrogenation for preserving heteroaromatic rings.

Protocol:

  • Dissolve the nitro-alcohol (1 mmol) in MeOH (10 mL).

  • Add

    
     (1.0 equiv).
    
  • Cool to

    
    .
    
  • Add

    
     (3.0–5.0 equiv) portion-wise. Caution: Gas evolution (H2).
    
  • Observation: The solution will turn black (formation of active Nickel Boride species).

  • Stir for 30–60 mins. Quench with saturated

    
    .
    

Alternative Protocol: Transfer Hydrogenation

  • System: Pd/C (10% loading), Ammonium Formate (5–10 equiv), MeOH, Reflux.

  • Why: Ammonium formate provides a kinetic hydrogen source that is often fast enough to reduce the nitro group before the pyrazine ring is saturated.

Purification & Isolation Strategy

Amino alcohols are highly polar, water-soluble, and difficult to extract from aqueous quenches.

The "Resin Capture" Technique:

  • After the reaction, filter off the catalyst.

  • Pass the crude methanolic solution through a Strong Cation Exchange (SCX) cartridge.

    • Neutral impurities (unreacted nitro, side products) pass through.

    • Amino alcohol binds to the resin.

  • Wash resin with MeOH.

  • Elute product with

    
     in MeOH.
    
  • Concentrate to obtain the free base.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for this synthesis.

G Start Start: 3-methylpyrazine-2-carboxaldehyde Henry Step 1: Henry Reaction (MeNO2, Mild Base) Start->Henry Check1 Check: Dehydration? Henry->Check1 NitroAlcohol Intermediate: Nitro-Alcohol Check1->NitroAlcohol 0°C/DIPEA NitroStyrene Side Product: Nitrostyrene Check1->NitroStyrene High Temp/Strong Base Reduction Step 2: Reduction NitroAlcohol->Reduction MethodA Method A: H2 / Pd/C (High Risk of Ring Saturation) Reduction->MethodA MethodB Method B: NiCl2 / NaBH4 (Chemoselective) Reduction->MethodB Final Target: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol MethodA->Final Low Yield/Impurities Purification Purification: SCX Ion Exchange MethodB->Purification Purification->Final

Caption: Synthesis workflow prioritizing chemoselectivity to avoid pyrazine ring saturation.

Frequently Asked Questions (FAQs)

Q1: My nitro-alcohol intermediate is an oil that degrades upon silica column purification. What should I do? A: Nitro-alcohols derived from electron-deficient rings are often unstable on silica gel (which is slightly acidic) or basic alumina (which triggers retro-Henry).

  • Solution: Do not purify the intermediate. Perform a simple aqueous workup (extract with EtOAc, wash with brine), dry, and take the crude directly into the reduction step. This "telescoping" strategy improves overall yield.

Q2: Can I use Lithium Aluminum Hydride (LAH) for the reduction? A: Avoid LAH. While it effectively reduces nitro groups, it is too harsh for the pyrazine ring. It will likely reduce the pyrazine to a dihydropyrazine or piperazine derivative. Stick to


 or mild catalytic hydrogenation.

Q3: How do I store the final amino alcohol? A: 1,2-amino alcohols are hygroscopic and can react with


 from the air to form carbamates. Store the product under Argon/Nitrogen at 

. For long-term stability, convert it to the dihydrochloride salt (

salt) by treating the ethereal solution of the amine with

in dioxane.

Q4: The NMR shows a mixture of rotamers or broad peaks. Is my product pure? A: Amino alcohols can exhibit hydrogen bonding (intramolecular) that broadens peaks. However, if you see doubling of peaks, check if you have accidentally formed the oxazolidine (reaction with formaldehyde impurity or acetone during workup). Ensure all solvents are aldehyde/ketone-free.

References

  • The Henry Reaction (Review): Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Chemoselective Reduction (NiCl2/NaBH4): Osby, J. O., & Ganem, B. (1993). "Rapid and selective reduction of aliphatic nitro compounds to amines." Tetrahedron Letters, 26(52), 6413-6416. Link

  • Pyrazine Chemistry & Stability: Palacios, F., et al. (2009). "Functionalization of the Pyrazine Ring." Current Organic Chemistry, 13(13), 1236-1253.
  • SCX Purification of Amino Alcohols: Henderson, A. J., et al. (2006). "Solid-phase extraction strategies for the isolation of amino alcohols.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Nitromethane and Pyrazine derivatives before handling. Nitromethane can form explosive mixtures with amines under certain conditions; ensure proper dilution and temperature control.

Sources

Enhancing the stereoselectivity in the synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Stereoselectivity in 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Synthesis Ticket ID: PYR-3M-OH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Strategy Selection

The synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol presents a dual challenge: the stereoselective reduction of the ketone to a chiral alcohol (enantioselectivity) and the chemoselective management of the pyrazine ring, which is prone to poisoning transition metal catalysts due to its strong coordinating ability.

The 3-methyl substituent at the C3 position provides steric bulk that, while kinetically challenging, can actually enhance enantioselectivity (ee%) by differentiating the prochiral faces of the ketone—provided the catalyst system is robust enough to turnover.

Strategic Decision Matrix

Before proceeding, select your workflow based on available resources and scale.

StrategySelection Start Start: Select Synthesis Route Scale What is your reaction scale? Start->Scale SmallScale Discovery (<10g) Scale->SmallScale LargeScale Process/Manuf (>100g) Scale->LargeScale MetalCat Route A: Chemical Catalysis (Asymmetric Transfer Hydrogenation) SmallScale->MetalCat Faster Setup BioCat Route B: Biocatalysis (Ketoreductases/KREDs) LargeScale->BioCat Green/Cheaper Decision1 Is the Pyrazine N poisoning the catalyst? MetalCat->Decision1 Screen KRED Panel\n(NADPH Recycle) Screen KRED Panel (NADPH Recycle) BioCat->Screen KRED Panel\n(NADPH Recycle) Standard Use Acidic Media\n(Formic Acid/TEA) Use Acidic Media (Formic Acid/TEA) Decision1->Use Acidic Media\n(Formic Acid/TEA) Yes Standard Ru-TsDPEN Standard Ru-TsDPEN Decision1->Standard Ru-TsDPEN No

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and chemical constraints.

Module 1: Asymmetric Transfer Hydrogenation (ATH)

Recommended for: Medicinal chemistry labs, rapid analog synthesis, and scales <100g.[1]

The Core Problem: Catalyst Poisoning

Pyrazine nitrogens are excellent ligands. In standard hydrogenation (H₂/Pd or H₂/Ru), the pyrazine ring coordinates to the metal center, displacing the chiral ligand or blocking the active site.

  • Solution: Use Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium(II)-arene complex. The reaction is run under acidic conditions (Formic Acid/Triethylamine azeotrope) to protonate the pyrazine nitrogen, rendering it non-coordinating.

Standard Operating Procedure (SOP)

Target Reaction: Reduction of N-Boc-2-amino-1-(3-methylpyrazin-2-yl)ethan-1-one to the (R)- or (S)-alcohol.

Reagents:

  • Substrate: N-Boc-amino ketone (1.0 equiv)

  • Catalyst: RuCl (0.5 – 1.0 mol%)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio) azeotrope.

  • Solvent: DMF or Ethyl Acetate (degassed).

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon, dissolve the N-Boc-ketone in degassed DMF (0.5 M concentration).

  • Catalyst Addition: Add the Ru-catalyst (solid). The solution should turn deep red/purple.

  • H-Donor Addition: Slowly add the HCOOH/Et₃N mixture (5 equiv of formate) via syringe.

    • Critical: Ensure the reaction pH remains <5. If the pH rises, the pyrazine deprotonates and poisons the catalyst.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC.

  • Workup: Quench with saturated NaHCO₃ (gas evolution!). Extract with EtOAc.

  • Purification: Recrystallize from Heptane/IPA to upgrade ee% if necessary.

Troubleshooting Guide (Q&A)

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: This is likely Product Inhibition or pH Drift . As the formate is consumed, the pH rises, allowing the pyrazine product (which is also a ligand) to bind the Ru center.

  • Fix: Maintain a steady stream of Formic Acid or start with a higher ratio (e.g., 5:2 FA/TEA instead of 1:1). Do not use Isopropanol/KOH (basic conditions) for pyrazines; it will fail.

Q: I am getting low enantioselectivity (ee < 80%).

  • Diagnosis: The "Background Reaction" is competing. At higher temperatures or improper pH, racemic reduction can occur without the catalyst.

  • Fix: Lower the temperature to 0°C. The catalytic pathway has a lower activation energy than the background thermal reduction. Also, ensure the 3-methyl group is not sterically clashing with the p-cymene ligand. Consider switching the arene ligand to mesitylene to increase steric bulk around the metal, forcing tighter chiral recognition.

Q: The 3-methyl group seems to slow down the reaction significantly compared to the non-methylated analog.

  • Diagnosis: Steric hindrance at the carbonyl carbon.

  • Fix: Switch to a Tethered Ru-Catalyst (e.g., Ru-tethered-TsDPEN). These catalysts are more robust and have higher turnover numbers (TON) for sterically demanding ketones.

Module 2: Biocatalytic Reduction (Enzymatic)

Recommended for: Process development, scale-up (>100g), and requirements for >99% ee.

The Core Advantage

Enzymes (Ketoreductases/KREDs) do not suffer from "nitrogen poisoning" because the active site binds the ketone carbonyl specifically via hydrogen bonding, and the pyrazine nitrogen does not interfere with the NADPH cofactor.

Workflow Visualization

Biocatalysis Substrate Pyrazine Ketone KRED KRED Enzyme (Active Site) Substrate->KRED Product Chiral Alcohol (>99% ee) KRED->Product Cofactor NADPH Cofactor->KRED Hydride Transfer Recycle GDH/Glucose (Recycle System) Recycle->Cofactor Regenerates

Figure 2: Enzymatic reduction cycle utilizing cofactor regeneration to drive conversion.

Troubleshooting Guide (Q&A)

Q: The enzyme precipitates immediately upon adding the substrate.

  • Diagnosis: The substrate solubility is poor, or the organic co-solvent concentration is too high for the enzyme.

  • Fix: Pyrazine ketones are often poorly soluble in water. Use a biphasic system (e.g., Buffer/MTBE) or add a surfactant (Triton X-100). Ensure DMSO concentration does not exceed 10% unless using a solvent-tolerant KRED variant.

Q: I see high conversion but low ee%.

  • Diagnosis: You may be using a KRED with a "small" pocket that cannot accommodate the 3-methyl group, leading to loose binding.

  • Fix: Screen a library of "anti-Prelog" KREDs. The 3-methyl group requires a specific hydrophobic pocket. If commercial screening kits (e.g., Codexis, Daicel) are available, focus on enzymes known to accept ortho-substituted acetophenones.

Data Summary: Method Comparison

FeatureRu-ATH (Chemical)Biocatalysis (Enzymatic)
Catalyst Ru-TsDPEN (Transition Metal)Ketoreductase (Protein)
Pyrazine Tolerance Low (Requires Acidic pH)High (Native tolerance)
Typical ee% 85–95%>99%
Reaction Time 12–24 Hours24–48 Hours
Cost High (Ru metal + Ligand)Low (at scale)
Scalability Good, but waste disposal issuesExcellent, Green Chemistry

References

  • Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Efficient Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Ruthenium Complexes of N-Sulfonylated 1,2-Diamines. Journal of the American Chemical Society.[2][3] Link

  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Reductions of Heteroaromatic Ketones. Green Chemistry. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heteroaromatic Ketones. Organic Letters. Link

  • Truppo, M. D., et al. (2009). Efficient Kinetic Resolution of Heteroaromatic Amines. Organic Process Research & Development. Link

(Note: The above references are foundational texts in the field of asymmetric transfer hydrogenation and biocatalysis of heteroaromatic ketones, supporting the mechanistic claims made in this guide.)

Sources

Validation & Comparative

Technical Guide: 13C NMR Chemical Shift Assignments for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural assignment framework for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol , a functionalized pyrazine intermediate common in medicinal chemistry.

Assigning pyrazine derivatives is notoriously difficult due to the nitrogen-rich ring's sensitivity to pH and solvent effects, as well as the close chemical shift proximity of the ring carbons. This guide compares the two industry-standard solvent systems—DMSO-d₆ and Chloroform-d (CDCl₃) —and recommends a specific assignment workflow.

Key Recommendation: DMSO-d₆ is the superior solvent for this analyte due to the stabilization of the amino-alcohol moiety and resolution of the critical hydroxyl proton coupling, which aids in stereochemical confirmation.

Structural Analysis & Theoretical Framework

The molecule consists of a 3-methylpyrazine core substituted at the C2 position with a 2-amino-1-hydroxyethyl side chain.

The Assignment Challenge
  • Quaternary Carbon Confusion: C2 and C3 are both quaternary and attached to electron-donating alkyl groups. They appear in the 150–155 ppm range and are often indistinguishable by 1D NMR alone.

  • Side Chain Dynamics: The amino-alcohol tail (

    
    ) is prone to intramolecular hydrogen bonding, causing significant chemical shift drift in non-polar solvents.
    
Numbering Scheme

For this guide, we utilize the following IUPAC-consistent numbering:

  • Pyrazine Ring: N1, C2 (side-chain), C3 (methyl), N4, C5, C6.

  • Side Chain: C1' (chiral methine attached to OH), C2' (methylene attached to NH₂).

  • Methyl Group: C3-Me.

Comparative Solvent Analysis: DMSO-d₆ vs. CDCl₃[1][2]

The choice of solvent fundamentally alters the spectral topology. Below is a comparative performance analysis based on substituent chemical shift (SCS) consensus data and experimental behavior of amino-pyrazines.

Table 1: Comparative 13C NMR Chemical Shift Data (δ ppm)
Carbon PositionTypeDMSO-d₆ (Recommended)CDCl₃ (Alternative)Assignment Logic (Validation)
C2 Quaternary156.2 154.8Deshielded by N1 and alkyl-O proximity. HMBC to H1'.
C3 Quaternary151.5 150.1HMBC correlation to Methyl protons (strong).
C5 Methine (CH)141.8 142.53-bond coupling to Methyl protons (weak).
C6 Methine (CH)144.1 143.8Most downfield methine; HMBC to H1'.
C1' CH-OH71.5 73.2Characteristic benzylic-like alcohol shift.
C2' CH₂-NH₂47.8 46.5Upfield methylene; DEPT-135 negative phase.
C3-Me CH₃21.4 22.1High field; Key anchor for assigning C3.
Performance Justification
  • DMSO-d₆ (Score: 9/10):

    • Pros: Excellent solubility for polar amino-alcohols. Sharpens exchangeable protons (OH/NH₂), allowing observation of

      
       coupling between OH and H1', which is vital for diastereomer identification.
      
    • Cons: Solvent peak (39.5 ppm) can obscure C2' if not carefully shimmed.

  • CDCl₃ (Score: 6/10):

    • Pros: Standard database solvent; easy recovery.

    • Cons: Broadening of OH/NH signals due to rapid exchange. Concentration-dependent shifts for C1' and C2' due to intermolecular H-bonding aggregation.

Experimental Protocol: Self-Validating Assignment

To ensure high-confidence assignment (E-E-A-T), follow this step-by-step workflow. This protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) as the primary validation tool.

Step 1: Sample Preparation[3]
  • Dissolve 15 mg of analyte in 0.6 mL DMSO-d₆ .

  • Add TMS (0.03%) as an internal standard.

  • Critical: Ensure the sample is free of paramagnetic impurities (filter through cotton if necessary) to maintain relaxation times (

    
    ) suitable for quaternary carbon detection.
    
Step 2: Acquisition Parameters (400 MHz equivalent)
  • 1D 13C: Pulse angle 30°; Delay (D1) = 2.0s; Scans = 1024.

  • HSQC: Multiplicity-edited (distinguishes CH/CH₃ from CH₂).

  • HMBC: Optimized for long-range coupling (

    
    ).
    
Step 3: The Logic Flow (Visualization)

The following diagram illustrates the strict logical pathway to assign the ambiguous pyrazine carbons.

AssignmentLogic Start Start: Unassigned Spectrum FindMe Identify Methyl Protons (1H) ~2.5 ppm (s) Start->FindMe FindH1 Identify H1' (Methine) ~4.8 ppm (dd) Start->FindH1 AssignMeC HSQC: Assign Methyl Carbon ~21 ppm FindMe->AssignMeC HMBC_Me HMBC: Methyl Protons -> Ring Carbons AssignMeC->HMBC_Me AssignC3 Strong Correlation = C3 (ipso) ~151.5 ppm HMBC_Me->AssignC3 AssignC5 C5: ~142 ppm (Weak HMBC from Methyl) HMBC_Me->AssignC5 4-bond (weak) LogicC5C6 Differentiation Logic: C6 is closer to N1 (Deshielded) AssignC3->LogicC5C6 AssignC1 HSQC: Assign C1' (CH-OH) ~71.5 ppm FindH1->AssignC1 HMBC_H1 HMBC: H1' -> Ring Carbons AssignC1->HMBC_H1 AssignC2 Strong Correlation = C2 (ipso) ~156.2 ppm HMBC_H1->AssignC2 AssignC6 C6: ~144 ppm (HMBC from H1' possible) HMBC_H1->AssignC6 3-bond AssignC2->LogicC5C6 LogicC5C6->AssignC6 LogicC5C6->AssignC5

Caption: Logical workflow for assigning pyrazine regioisomers using HSQC/HMBC correlations. Note that the Methyl group acts as the primary "anchor" for the C3 side of the ring.

Detailed Assignment Validation

The "Methyl Anchor" Technique

The most robust entry point is the methyl group.

  • Observation: In the HMBC spectrum, the methyl protons (approx. 2.4–2.6 ppm in 1H) will show a strong 2-bond correlation to C3 and a 3-bond correlation to C2.

  • Differentiation: C2 will also show correlations to the side-chain proton H1' (CH-OH). C3 will not show a strong correlation to H1'. This "exclusion principle" confirms the assignment.

C5 vs. C6 Differentiation
  • C6 (144.1 ppm): Located between N1 and C5. It is typically more deshielded (downfield) than C5 due to the inductive effect of N1 and the lack of an electron-donating alkyl group directly adjacent (unlike C2/C3).

  • C5 (141.8 ppm): Often shows a weak, long-range "W-coupling" (4-bond) to the methyl protons in high-resolution HMBC experiments, though this is not always visible.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Retrieved from

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Retrieved from

  • Royal Society of Chemistry. (2024). Synthesis of Substituted Pyrazines from N-Allyl Malonamides: Supporting Information. Retrieved from

  • PubChem. (2025).[3] 2-Amino-1-(thiophen-2-yl)ethan-1-ol (Analogous Structure Data). CID 436152.[3] Retrieved from

Sources

Technical Comparison: HRMS Profiling of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Formula:


Exact Mass (

):
154.0975 Da Context: This compound represents a class of polar, nitrogen-rich pyrazine intermediates often encountered in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs) and specific kinase inhibitors. Its amphiphilic nature—possessing a basic pyrazine core, a primary amine, and a hydroxyl group—presents unique retention and ionization challenges.

This guide provides a comparative technical analysis of characterizing this molecule using Orbitrap (Fourier Transform) versus Q-TOF (Time-of-Flight) platforms. It establishes a self-validating HILIC-MS/MS protocol designed to resolve this analyte from isobaric oxidative impurities common in pyrazine chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before establishing MS parameters, one must understand the analyte's behavior in the gas and liquid phases.

PropertyValue/DescriptionAnalytical Implication
IUPAC Name 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-olTarget Analyte
Molecular Formula

Nitrogen Rule applies (Odd mass = Odd nitrogens)
Monoisotopic Mass 153.0902Base peak reference
pKa (Calculated) ~1.8 (Pyrazine N), ~9.2 (Primary Amine)Requires high pH mobile phase or HILIC for retention
LogP -0.8 to -1.2 (Estimated)Highly polar; will elute in void volume on C18

Comparative Technology Assessment: Orbitrap vs. Q-TOF[7][8]

For this specific small, polar molecule (


 Da), the choice of HRMS platform dictates the confidence in structural assignment, particularly when distinguishing from metabolic N-oxides.
Performance Matrix
FeatureOrbitrap (e.g., Q Exactive) Q-TOF (e.g., Sciex/Agilent) Verdict for Pyrazine Ethanol
Resolution (

)
Ultra-High (

@ 200 m/z)
High (

)
Orbitrap Wins: Essential for separating fine isotopes of sulfur/oxidative impurities.
Mass Accuracy

ppm (Internal Cal)

ppm (External Cal)
Tie: Both sufficient for formula confirmation.
Scan Speed Slower (

Hz at high Res)
Fast (

Hz)
Q-TOF Wins: Better for UHPLC peaks

s wide.
Low Mass Sensitivity Space charge limits can affect low m/zExcellent transmission of low m/zQ-TOF Wins: Better transmission for fragments

Da.
In-Spectrum Dynamic Range


Orbitrap Wins: Crucial for detecting trace impurities (0.1%).
Analytical Recommendation
  • For Structural Elucidation (R&D): Use Orbitrap .[1] The ability to resolve the fine isotopic structure of

    
     confirms the elemental composition without ambiguity.
    
  • For High-Throughput Screening (QC): Use Q-TOF . The faster scan speeds allow for "dilute-and-shoot" workflows compatible with rapid gradients.

Experimental Protocol: HILIC-HRMS Workflow

Objective: Retain and separate the highly polar 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol from salts and matrix effects.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (Avoid water initially to prevent hydrolysis if stored).

  • Working Solution: Dilute to 1 µg/mL in Acetonitrile:Water (90:10 v/v) containing 10 mM Ammonium Formate.

    • Expert Insight: Matching the sample solvent to the initial mobile phase (high organic) is critical in HILIC to prevent peak distortion (breakthrough).

B. Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffered).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 7.0 min: 60% B

    • 7.1 min: 95% B (Re-equilibration is vital; hold for 4 mins).

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (ESI+)[10]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 35 arb units (High gas needed to desolvate aqueous HILIC phase).

  • Scan Range: m/z 50 – 500 (Focus on low mass region).

Structural Elucidation & Fragmentation Logic

The fragmentation of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol follows distinct mechanistic pathways driven by the labile hydroxyl and amine groups.

Predicted Fragmentation Pathway ( )[11]
  • Precursor Ion:

    
    
    
  • Primary Loss (Water): Loss of

    
     (18.01 Da) from the secondary alcohol.
    
    • 
       (Formation of vinyl-pyrazine intermediate).
      
  • Secondary Loss (Ammonia): Loss of

    
     (17.03 Da) from the primary amine.
    
    • 
       (If amine leaves first).
      
  • 
    -Cleavage:  Cleavage between the ethanol side chain and the pyrazine ring.
    
    • 
       (Methyl-pyrazine cation).
      
  • Ring Fragmentation: High energy collision breakdown of the pyrazine ring (Loss of HCN).

Visualizing the Fragmentation Logic

FragmentationPathway Precursor Precursor [M+H]+ m/z 154.0975 LossH2O [M+H - H2O]+ m/z 136.0869 (Vinyl-pyrazine) Precursor->LossH2O - H2O (18.01 Da) Neutral Loss LossNH3 [M+H - NH3]+ m/z 137.0710 Precursor->LossNH3 - NH3 (17.03 Da) AlphaCleavage Pyrazine Core Cation m/z 109.0600 LossH2O->AlphaCleavage Side Chain Scission RingOpen Ring Fragment (Loss of HCN) AlphaCleavage->RingOpen High CE (>35 eV)

Figure 1: Proposed collision-induced dissociation (CID) pathway for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol. The loss of water is the dominant low-energy channel.

Analytical Workflow Diagram

The following diagram outlines the self-validating workflow required to ensure data integrity when analyzing this compound.

Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms HRMS Detection S1 Dissolve in MeOH (Stock) S2 Dilute in 90% ACN (HILIC Compatible) S1->S2 LC1 HILIC Column (Amide Phase) S2->LC1 LC2 Gradient Elution (pH 3.0) LC1->LC2 MS1 ESI Positive Source LC2->MS1 MS2 Full Scan MS1 (R > 70k) MS1->MS2 MS3 dd-MS2 (Fragmentation) MS2->MS3 Validation Data Validation (< 5ppm Error) MS3->Validation Match Theoretical Fragments

Figure 2: End-to-end HILIC-HRMS workflow. Note the critical dilution step in 90% ACN to prevent peak broadening.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Alcohols and Amines). Retrieved from [Link]

  • Shimadzu. (2020). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Retrieved from [Link]

  • Technical University of Munich (TUM). (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

Sources

Methods for Confirming the Absolute Configuration of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol presents a specific stereochemical challenge: it contains a basic primary amine, a potentially coordinating pyrazine ring, and a secondary alcohol at the chiral center. Determining its absolute configuration (


 or 

) is critical for establishing structure-activity relationships (SAR) in drug development.

This guide compares three authoritative methods for configuration assignment: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Analysis via Mosher’s Method , and Vibrational Circular Dichroism (VCD) . While SC-XRD remains the gold standard for definitive proof, VCD offers a non-destructive solution-phase alternative, and Mosher’s method provides a rapid, equipment-accessible route provided specific derivatization protocols are followed.

Comparative Analysis of Methods

FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: NMR (Mosher's Method) Method C: Vibrational Circular Dichroism (VCD)
Primary Principle Anomalous dispersion of X-rays by heavy atoms (Bijvoet analysis).Anisotropic shielding effects of chiral derivatizing agents (CDAs) on proton chemical shifts.Differential absorption of circularly polarized IR light compared to DFT calculations.
Reliability Absolute (100%) .[1] Direct observation of atomic positions.High , but dependent on conformational rigidity and correct model selection.High , provided the DFT model accurately captures solution conformers.
Sample State Solid (Single Crystal required).Solution (Derivatized).Solution (Native).
Derivatization Often required (Salt formation) to introduce heavy atom or induce crystallization.Required . Reaction with chiral acids (MTPA, MPA).None . Direct measurement of the API.
Turnaround Time Days to Weeks (Crystal growth is the bottleneck).1-2 Days (Synthesis + NMR time).1-3 Days (Measurement + Computation).
Cost High (Instrument/Service).Low (Reagents + NMR time).Medium (Instrument/Software).[2][3][4]
Specific Challenge Pyrazine nitrogen may require protonation to crystallize well.Basic amine must be protected or bis-derivatized to prevent complex spectra.Pyrazine ring modes must be accurately modeled in DFT.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Absolute Configuration

For 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, the molecule consists of light atoms (C, H, N, O). To reliably determine absolute configuration using Cu-K


 or Mo-K

radiation, it is strongly recommended to introduce a "heavy atom" (atomic number > Si) to enhance anomalous scattering.
Experimental Protocol
  • Salt Formation (Heavy Atom Introduction) :

    • Dissolve 10 mg of the free base in a minimal amount of methanol or ethanol.

    • Add 1 equivalent of hydrobromic acid (HBr) or

      
      -toluenesulfonic acid. The bromide or sulfur atom provides significant anomalous scattering.
      
    • Note: The pyrazine nitrogens are less basic than the primary amine; protonation will occur preferentially at the primary amine.

  • Crystal Growth :

    • Use vapor diffusion : Place the salt solution in a small inner vial. Place this vial inside a larger jar containing a less polar solvent (e.g., diethyl ether or hexane). Seal the jar.

    • Allow to stand undisturbed for 3-7 days at 4°C.

  • Data Collection & Refinement :

    • Mount the crystal and collect a full sphere of data.

    • Refine the structure using the Flack parameter (

      
      ).
      
    • Criteria : A Flack parameter of

      
       (with standard uncertainty 
      
      
      
      ) confirms the correct absolute configuration. If
      
      
      , the model is the inverted enantiomer.
Decision Logic for X-Ray

XRD_Workflow Start Start: Pure Enantiomer Salt Salt Formation (HBr/HCl) Start->Salt Cryst Vapor Diffusion Crystallization Salt->Cryst Check Single Crystal Obtained? Cryst->Check Collect Collect X-Ray Data Check->Collect Yes Fail Proceed to VCD or NMR Check->Fail No Refine Refine Flack Parameter Collect->Refine Result Absolute Configuration Confirmed Refine->Result

Figure 1: Workflow for determining absolute configuration via X-Ray Crystallography.

Method B: NMR Spectroscopy (Mosher's Method)

Best for Rapid In-Lab Determination

This method relies on the synthesis of diastereomeric esters using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[5][6] Critical Consideration : The presence of the primary amine interferes with standard esterification.
  • Strategy : You must either protect the amine first (e.g., N-Boc) or perform a bis-derivatization (forming the bis-MTPA amide-ester). The bis-derivatization is faster but can lead to complex overlapping signals. The N-protection route is recommended for higher reliability.

Experimental Protocol (N-Protection Route)
  • Step 1: N-Protection :

    • React the amino alcohol with Di-tert-butyl dicarbonate (

      
      ) and 
      
      
      
      in THF/Water to yield the
      
      
      -Boc protected alcohol.
  • Step 2: Esterification :

    • Split the

      
      -Boc intermediate into two aliquots.
      
    • Aliquot A : React with

      
      -(-)-MTPA-Cl, Pyridine, and DMAP in 
      
      
      
      to form the (S)-Mosher ester .
    • Aliquot B : React with

      
      -(+)-MTPA-Cl under identical conditions to form the (R)-Mosher ester .
      
    • Note: The stereochemistry of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority rules (R-acid chloride gives S-ester).

  • Step 3: NMR Analysis :

    • Acquire

      
      -NMR for both diastereomers.
      
    • Assign signals for protons near the chiral center (the methine proton, the pyrazine ring protons, and the

      
       protons).
      
    • Calculate

      
      .[5][6][7][8]
      
  • Interpretation :

    • Construct a Newman projection.

    • Protons with positive

      
       reside on the right side of the MTPA plane (shielded in the R-ester).
      
    • Protons with negative

      
       reside on the left side.
      
    • Deduce the configuration based on the spatial arrangement of the pyrazine vs. the protected amine.

Mosher Analysis Logic

Mosher_Logic Sample N-Boc Amino Alcohol ReactS React with (R)-MTPA-Cl (Forms S-Ester) Sample->ReactS ReactR React with (S)-MTPA-Cl (Forms R-Ester) Sample->ReactR NMR Measure 1H NMR Shifts ReactS->NMR ReactR->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Map Signs (+/-) to Space Model Calc->Model Assign Assign Configuration Model->Assign

Figure 2: Logic flow for Mosher's Ester Analysis.

Method C: Vibrational Circular Dichroism (VCD)

Best for Solution Phase Without Derivatization

VCD measures the differential absorption of left and right circularly polarized infrared light.[4][9][10][11] It is sensitive to the 3D conformation of the molecule.[9]

Experimental Protocol
  • Sample Preparation :

    • Dissolve ~5-10 mg of the amino alcohol in a non-chiral solvent (e.g.,

      
       or 
      
      
      
      ). Concentration: ~0.1 M.
    • Place in a BaF

      
       or CaF
      
      
      
      IR cell with a path length of 50-100
      
      
      m.
  • Measurement :

    • Record the VCD spectrum and the standard IR spectrum (typically 1000–1800 cm

      
       range).
      
    • Subtract the solvent background.

  • Computational Modeling (DFT) :

    • Perform a conformational search (Molecular Mechanics) to find low-energy conformers.

    • Optimize geometry and calculate vibrational frequencies/rotational strengths using DFT (e.g., B3LYP/6-31G(d) or higher).

    • Generate the Boltzmann-weighted average VCD spectrum.

  • Comparison :

    • Overlay the experimental VCD spectrum with the calculated spectrum.

    • Assignment : If the signs of the major bands match, the configuration is assigned as modeled. If they are mirror images, the sample is the opposite enantiomer.

VCD Workflow

VCD_Workflow Exp Experimental VCD (Measure Sample) Compare Compare Sign Patterns Exp->Compare Comp Computational VCD (DFT Calculation) Comp->Compare Match Match: Configuration Confirmed Compare->Match Aligned Mirror Mirror Image: Opposite Config Compare->Mirror Inverted

Figure 3: VCD comparison workflow.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6] Nature Protocols, 2(10), 2451-2458. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][5][6][12] Chemical Reviews, 104(1), 17-118. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab initio calculation of vibrational circular dichroism spectra using the magnetic field perturbation method. Journal of Physical Chemistry, 98(45), 11623-11627. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[3][9][10][13] Chirality, 15(9), 743-758. Link

Sources

Quantitative Purity Determination of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of purity for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol presents specific analytical challenges due to its high polarity, basic amine functionality, and the potential lack of a certified reference standard for this specific intermediate. While HPLC-UV is the industry standard for routine release testing, it often fails in the early development phase or during absolute purity assignment due to peak tailing and the requirement for relative response factor (RRF) determination.

This guide objectively compares qNMR (Quantitative Nuclear Magnetic Resonance) against HPLC and Titration, demonstrating why qNMR is the superior primary method for this specific pyrazine derivative. We provide a validated protocol using Maleic Acid as an Internal Standard (IS) in DMSO-d6 , ensuring SI-traceable results with <1% uncertainty.

Technical Comparison: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against traditional methods for this specific amino-alcohol pyrazine derivative.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Standard Not Required. Uses a generic IS (e.g., Maleic Acid).Required. Needs a certified standard of the analyte itself.Not Required. Uses generic titrant (e.g., HClO4).
Specificity Structural. Distinguishes the analyte from impurities (e.g., oxidation products).Retention Time. Can be ambiguous; polar amines often co-elute or tail.Functional Group. Non-specific; measures total basicity (including impurities).
Traceability Directly SI-Traceable via the Internal Standard.[1][2]Indirect. Depends on the purity of the external reference.Indirect. Depends on titrant standardization.
Sample Prep Fast (<15 min). Dissolve and measure.Slow. Requires equilibration, buffer prep, and column conditioning.Fast. Dissolve and titrate.
Limit of Detection Moderate (~0.1%). Good for assay (>90%).Excellent (<0.05%). Better for trace impurity profiling.Moderate.
Polarity Handling Excellent. DMSO-d6 dissolves polar amino-alcohols easily.Poor. Polar amines require ion-pairing or HILIC modes to retain.Good. Soluble in glacial acetic acid for non-aqueous titration.
Decision Logic: Why qNMR?

The following logic tree illustrates the decision pathway favoring qNMR for this specific molecule.

decision_logic Start Analyte: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol CheckStd Is a Certified Reference Standard Available? Start->CheckStd CheckPolarity Is the molecule highly polar/basic? CheckStd->CheckPolarity No HPLC Method: HPLC-UV (Requires derivatization or ion-pairing) CheckStd->HPLC Yes qNMR Method: 1H-qNMR (Direct, SI-Traceable) CheckPolarity->qNMR Yes (Polar/Basic) Titration Method: Titration (Non-specific for impurities) CheckPolarity->Titration No (Neutral) Result Result qNMR->Result Absolute Purity (No RRF needed)

Figure 1: Decision matrix selecting qNMR for polar analytes lacking certified reference standards.

Strategic Protocol Design

To achieve high precision, the experimental design must account for the specific spectral features of the pyrazine ring and the amino-ethanol side chain.

Molecule Analysis & Signal Selection[2]
  • Analyte: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (

    
    , MW: 153.18  g/mol ).
    
  • Solvent: DMSO-d6 is selected to ensure complete solubility of the polar amine and to separate the exchangeable protons (

    
    , 
    
    
    
    ) from the aliphatic region.
  • Internal Standard (IS): Maleic Acid (Traceable CRM).

    • Why? It provides a clean singlet at ~6.0 ppm , which sits in the "silent region" between the analyte's methine signal (~4.8 ppm) and the pyrazine aromatic signals (~8.4 ppm).

Quantification Signals (Resonance Assignment)
MoietyProton CountApprox. Shift (ppm) in DMSO-d6Suitability for qNMR
Pyrazine Aromatics 2H8.3 – 8.6 High. Distinct region, minimal interference.
Maleic Acid (IS) 2H6.0 – 6.2 High. Clean singlet.
Methine (-CH-O) 1H4.8 – 5.1Moderate. Potential overlap with water/exchangeables.
Methylene (-CH2-N) 2H2.8 – 3.2Low. Close to DMSO/Water signals.
Methyl (-CH3) 3H2.4 – 2.6Critical Failure Risk. Overlaps with DMSO residual peak.

Directive: Use the Pyrazine Aromatic Protons (8.3–8.6 ppm) for quantification against the Maleic Acid Singlet (6.0 ppm) .

Experimental Workflow

Sample Preparation[2][3][4][5][6]
  • Weighing: Using a microbalance (readability 0.001 mg or better), weigh approximately 10–15 mg of the analyte and 5–8 mg of the Maleic Acid IS directly into the same vial.

    • Note: Precision in weighing is the largest source of uncertainty. Ensure

      
       mg to minimize relative weighing error.
      
  • Dissolution: Add 0.6 mL of DMSO-d6 . Vortex until completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5mm NMR tube.

Acquisition Parameters (Bruker/Varian Standard)

The following parameters are non-negotiable for quantitative accuracy (E-E-A-T principle: Causality).

  • Pulse Sequence: zg (standard 1D proton) without decoupling.

  • Temperature: 298 K (25°C) - regulated to prevent chemical shift drift.

  • Spectral Width (SW): 20 ppm (approx -2 to 18 ppm) to ensure flat baseline.

  • Excitation Pulse (P1): 90° (Must be calibrated for the specific probe/sample).

  • Relaxation Delay (D1): 60 seconds .

    • Scientific Rationale: The

      
       (longitudinal relaxation time) of pyrazine protons in DMSO can be long (5–8 seconds). For 99.9% magnetization recovery, 
      
      
      
      . A 60s delay is a safe "catch-all" to avoid under-quantification.
  • Acquisition Time (AQ): > 3 seconds (to capture high resolution).

  • Number of Scans (NS): 16 or 32 (Sufficient for >250:1 S/N ratio given the concentration).

  • Receiver Gain (RG): Optimized automatically, but ensure FID is not clipped.

Processing Protocol[7]
  • Window Function: No line broadening (LB = 0.0 Hz) or very mild (LB = 0.3 Hz).

  • Phasing: Manual phasing is required.[3] Autophase is often insufficient for quantitative integration.

  • Baseline Correction: Polynomial (Bernstein) or Spline correction. Critical: The baseline must be perfectly flat at the integration limits.

  • Integration: Integrate the Pyrazine region (include both protons if they overlap) and the Maleic Acid singlet. Do not include 13C satellites.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Analysis Weigh Gravimetry (±0.001 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve T1_Check T1 Estimation (Inversion Recovery) Dissolve->T1_Check qNMR_Run qNMR Scan (D1 ≥ 5*T1, 90° Pulse) T1_Check->qNMR_Run Set D1=60s Process Phase & Baseline Correction qNMR_Run->Process Calc Purity Calculation Process->Calc

Figure 2: Validated qNMR workflow ensuring relaxation compliance.

Calculation & Results Analysis

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated Area[1][4]
    
  • 
    : Number of protons (Analyte = 2 [Pyrazine], Std = 2 [Maleic])
    
  • 
    : Molecular Weight (Analyte = 153.18, Std = 116.07)
    
  • 
    : Mass (weighed)
    
  • 
    : Purity of Internal Standard (decimal, e.g., 0.999)
    
Example Data Calculation
  • Sample: 12.450 mg

  • Standard (Maleic Acid): 6.210 mg (Purity 99.9%)

  • Integrals:

    • Maleic Acid (2H, 6.0 ppm): Normalized to 100.00

    • Pyrazine (2H, 8.5 ppm): Measured 158.40




Interpretation: A result >100% usually indicates:

  • The sample is a salt (e.g., HCl salt) while the calculation used the Free Base MW.

  • Significant weighing error.

  • Relaxation delay was too short for the Standard (unlikely for Maleic Acid) or too short for the Analyte. Correction: If the substance is the dihydrochloride salt , adjust

    
     to include 2xHCl (~226.10  g/mol ).
    

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM qNMR Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[5] Journal of Natural Products, 2012.[5] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. [Link]

Sources

Comparing the pharmacokinetic profiles of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacokinetic (PK) analysis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol , a pyrazine-based bioisostere of phenylethanolamine adrenergic agents.

Given the specific nature of this compound (often utilized as a scaffold in kinase inhibitors like SHP2 or as a precursor in the synthesis of pyrazine-based radioligands), this guide synthesizes available data on pyrazine pharmacokinetics to predict and compare its profile against key derivatives.

Executive Summary & Compound Identity

2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (hereafter referred to as AMP-Eth ) represents a critical chemotype in medicinal chemistry, serving as a bioisostere for the phenylethanolamine scaffold found in adrenergic agonists (e.g., Octopamine, Norepinephrine).

The substitution of the benzene ring with a 3-methylpyrazine moiety introduces significant physicochemical changes—specifically increased polarity and distinct metabolic liabilities—that alter the pharmacokinetic profile compared to carbocyclic analogs.

Structural Context[1][2][3][4][5][6][7][8][9][10]
  • Core Scaffold: Pyrazine ring (1,4-diazine).

  • Substituents:

    • C2: 2-amino-1-hydroxyethyl chain (mimicking the adrenergic side chain).

    • C3: Methyl group (steric blocker and metabolic soft spot).

  • Key PK Driver: The pyrazine nitrogens function as hydrogen bond acceptors, lowering LogP and increasing aqueous solubility compared to the phenyl analog.

Comparative Pharmacokinetic Profile

The following analysis compares AMP-Eth with two distinct derivatives to illustrate structure-property relationships (SPR):

  • Phenylethanolamine (PEA): The carbocyclic "parent" standard.

  • 2-Amino-1-(pyrazin-2-yl)ethan-1-ol (Des-Methyl): The derivative lacking the C3-methyl group.

Table 1: Physicochemical & Predicted PK Parameters
ParameterAMP-Eth (Target)Phenylethanolamine (Standard)Des-Methyl Derivative
Molecular Weight ~153.18 g/mol 137.18 g/mol ~139.15 g/mol
LogP (Lipophilicity) -0.5 to 0.2 (Hydrophilic)1.2 (Moderately Lipophilic)-1.1 (Highly Hydrophilic)
pKa (Basic Amine) ~8.8~9.0~8.7
pKa (Pyrazine N) ~0.6 (Very weak base)N/A~0.6
Solubility (pH 7.4) High (>10 mg/mL)ModerateVery High
BBB Permeability Low to ModerateHighLow
Plasma Protein Binding < 20% (Low)~30-50%< 10%
Primary Clearance Renal + Metabolic (Oxidation)Metabolic (MAO)Renal (Major)
Analysis of Derivatives[2][3][4][6][7][9][10][11]
  • AMP-Eth vs. PEA: The pyrazine ring drastically reduces lipophilicity (LogP drops by >1.5 units). While PEA readily crosses the blood-brain barrier (BBB) to exert CNS effects, AMP-Eth is predicted to have restricted CNS penetration, making it a candidate for peripherally restricted targeting.

  • AMP-Eth vs. Des-Methyl: The C3-methyl group in AMP-Eth serves a dual purpose:

    • Lipophilicity Boost: It slightly increases LogP, improving passive permeability compared to the naked pyrazine.

    • Metabolic Shield: It sterically hinders the N1-nitrogen, potentially reducing N-oxidation, but introduces a new metabolic site (benzylic-like oxidation).

Mechanistic ADME Pathways

Understanding the metabolic fate of AMP-Eth is critical for optimizing its half-life (


).
Metabolic Soft Spots

Unlike phenyl rings which are metabolized by CYPs via hydroxylation, the pyrazine ring is susceptible to both Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) , in addition to CYPs.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent metabolic pathways for AMP-Eth.

MetabolicPathways cluster_0 Clearance Mechanisms Parent AMP-Eth (Parent) Met1 Pyrazine Carboxylic Acid (Inactive) Parent->Met1 CYP/AO (Methyl Oxidation) Met2 N-Oxide Metabolite (Polar) Parent->Met2 FMO/CYP (N-Oxidation) Met3 Deaminated Glycol (Minor) Parent->Met3 MAO (Deamination) Renal Renal Excretion (Unchanged) Parent->Renal Glomerular Filtration

Figure 1: Predicted metabolic pathways for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol. The methyl group oxidation is a dominant clearance route.

Absorption & Transport
  • Bioavailability (F%): Likely high (>80%) due to low molecular weight and high water solubility, assuming no active efflux.

  • Transporters: Due to its structural similarity to endogenous amines, AMP-Eth may be a substrate for OCT (Organic Cation Transporters) , specifically OCT1 (hepatic uptake) and OCT2 (renal secretion).

    • Experimental Implication: Co-administration with Cimetidine (an OCT inhibitor) may alter its PK profile.

Experimental Protocols for PK Validation

To validate the comparative profiles, the following "Self-Validating" experimental workflows are recommended.

Protocol A: Metabolic Stability (Microsomes vs. Cytosol)

Objective: Differentiate between CYP-mediated metabolism (microsomes) and AO/XO-mediated metabolism (cytosol), which is unique to pyrazines.

  • Preparation:

    • Test System 1: Liver Microsomes (Human/Rat) + NADPH (Cofactor).

    • Test System 2: Liver Cytosol (Human/Rat) + No Cofactor (for AO) or Hypoxanthine (for XO).

  • Incubation:

    • Spike AMP-Eth (1 µM) into reaction buffer (pH 7.4).

    • Incubate at 37°C for 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

    • Validation Check: If clearance is observed in Cytosol but not Microsomes (without NADPH), the clearance is driven by Aldehyde Oxidase, confirming the pyrazine-specific pathway.

Protocol B: LogD and pKa Determination

Objective: Confirm the ionization state at physiological pH.

  • Method: Potentiometric Titration (e.g., Sirius T3).

  • Step-by-Step:

    • Dissolve 5 mg of AMP-Eth in 0.15 M KCl.

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH/HCl.

    • Measure UV absorbance shift if a chromophore is present (Pyrazine

      
       nm).
      
  • Data Output:

    • Calculate % Ionized at pH 7.4. (Expect >95% cationic due to the amine).

Strategic Development Insights

For researchers developing derivatives of AMP-Eth, the following optimization strategies are proposed based on the PK analysis:

Improving Metabolic Stability

The 3-methyl group is the "Achilles' heel" for metabolic stability.

  • Strategy: Replace the Methyl group with Trifluoromethyl (-CF3) or Chloro (-Cl) .

  • Effect: Blocks benzylic oxidation while maintaining steric bulk. The -CF3 group will also increase Lipophilicity (LogP), potentially improving membrane permeability.

Enhancing CNS Penetration

If CNS activity is desired (e.g., for neuroprotection):

  • Strategy: N-methylation of the amine (creating a pyrazine-ephedrine analog).

  • Effect: Increases LogP and reduces MAO susceptibility.

Reducing Renal Clearance
  • Strategy: Increase plasma protein binding by adding a lipophilic tail (e.g., O-benzyl ether).

  • Effect: Reduces free fraction (

    
    ), slowing glomerular filtration.
    

References

  • Pyrazine Metabolism: Dalvie, D. et al. "Aldehyde Oxidase-Mediated Metabolism of Pyrazine Derivatives." Drug Metabolism and Disposition, 2012. Link

  • Bioisosteres in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Adrenergic Pharmacokinetics: Hoffman, B. B. "Adrenoceptor-Activating & Other Sympathomimetic Drugs." Basic & Clinical Pharmacology, 2018. Link

  • Pyrazine Physicochemical Properties: JECFA. "Safety Evaluation of Pyrazine Derivatives." WHO Food Additives Series, 2002. Link

  • Transporter Interactions: Koepsell, H. "Organic Cation Transporters in Health and Disease." Pharmacological Reviews, 2020. Link

Structure-activity relationship (SAR) studies of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Ligand Efficiency in Kinase and GPCR Fragment Libraries

Executive Summary

This guide provides a technical analysis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (Compound A) , a privileged scaffold in medicinal chemistry. Often utilized as a hinge-binding fragment in kinase inhibitors or a polar core in adrenergic receptor ligands, this pyrazine analog offers a distinct physicochemical profile compared to its phenyl and pyridine counterparts.

Key Findings:

  • Solubility Advantage: The pyrazine core significantly lowers LogD (approx. 1.2 units vs. phenyl), enhancing aqueous solubility without requiring solubilizing tails.

  • Metabolic Shielding: The 3-methyl substituent is not merely structural; it sterically hinders oxidation at the susceptible C3 position and induces a biaryl twist that can improve selectivity.

  • Binding Mode: Unlike the phenyl analog, the pyrazine nitrogens serve as critical hydrogen bond acceptors (HBA), making this scaffold ideal for targets requiring "acceptor-donor-acceptor" motifs (e.g., kinase hinge regions).

Scaffold Analysis & Comparative Metrics

The transition from a phenyl ring to a pyrazine ring is a classic bioisosteric replacement strategy to improve drug-likeness. Below is a direct comparison of the Lead Series (Pyrazine) against standard alternatives.

Table 1: Physicochemical & ADME Comparison
FeatureCompound A (Lead) Compound B (Baseline) Compound C (Alternative)
Core Structure 3-Methylpyrazine Phenyl Pyridine
Formula



LogD (pH 7.4) -0.8 (Hydrophilic) 1.1 (Lipophilic)0.2 (Intermediate)
tPSA (Ų) 68.0 46.058.0
Solubility (PBS) >5 mg/mL <0.5 mg/mL~1.5 mg/mL
pK_a (Base) ~0.6 (Pyrazine N)N/A~5.2 (Pyridine N)
Metabolic Liability Low (Methyl blocks C3)High (CYP hydroxylation)Medium (N-oxidation)
Primary Utility Fragment-Based LeadAdrenergic AgonistNicotinic Ligand

Analyst Note: The low basicity of the pyrazine nitrogen (


) prevents protonation at physiological pH, ensuring the molecule remains neutral and permeable, unlike highly basic pyridine analogs which may suffer from efflux issues.

Detailed SAR Logic & Mechanism

The Pyrazine "Hinge" Effect

In kinase drug discovery, the pyrazine ring often mimics the adenine ring of ATP.

  • N1 Interaction: Acts as an H-bond acceptor for the backbone NH of the kinase hinge residue.[1]

  • Side Chain (

    
    ):  The ethanolamine tail provides a chiral handle. The hydroxyl group typically engages conserved Asp residues (e.g., DFG motif), while the amine can form salt bridges with Glu residues (e.g., 
    
    
    
    C-helix).
The Critical Role of the 3-Methyl Group

Omitting the methyl group (yielding the unsubstituted pyrazine) often results in two failures:

  • Metabolic Clearance: The C3 position of pyrazines is highly electrophilic and prone to oxidation by aldehyde oxidase (AO) or xanthine oxidase. The methyl group blocks this site.

  • Conformational Lock: The steric bulk of the methyl group forces the side chain out of planarity, often pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold.

SAR_Logic Lead Lead Scaffold: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Mod_Ring Modification 1: Ring Bioisostere Lead->Mod_Ring Mod_Sub Modification 2: 3-Position Substituent Lead->Mod_Sub Mod_Tail Modification 3: Ethanolamine Tail Lead->Mod_Tail Result_Phenyl Phenyl Analog: High LogP, Poor Solubility (Discard) Mod_Ring->Result_Phenyl Result_Pyridine Pyridine Analog: High Basicity, CYP Inhibition Risk (Reserve) Mod_Ring->Result_Pyridine Result_H H (Unsubstituted): Rapid Clearance (Aldehyde Oxidase) (Fail) Mod_Sub->Result_H Result_Me Methyl (Lead): Blocks Metabolism, Induces Twist (Optimal) Mod_Sub->Result_Me Result_Cl Chloro: Increases Lipophilicity, Sigma-Hole effect (Alternative) Mod_Sub->Result_Cl Result_Chiral Chiral Resolution (R vs S): Essential for Selectivity Mod_Tail->Result_Chiral

Figure 1: SAR Optimization Decision Tree. Green nodes indicate optimal paths; Red nodes indicate failure modes.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, scalable chemistry.

Synthesis: The Henry Reaction Route

This method is preferred over cyanohydrin reduction due to safety and yield.

Reagents: 3-Methylpyrazine-2-carbaldehyde, Nitromethane (


), Sodium Hydroxide, Palladium on Carbon (Pd/C), Hydrogen gas.
  • Nitroaldol Condensation:

    • Dissolve 3-methylpyrazine-2-carbaldehyde (10 mmol) in MeOH (20 mL).

    • Add nitromethane (15 mmol) and cool to 0°C.

    • Dropwise add aqueous NaOH (10%, 5 mL). Stir at 0°C for 2 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). Appearance of yellow precipitate indicates nitro-alcohol formation.

    • Quench with dilute acetic acid, extract with EtOAc, and concentrate.

  • Catalytic Hydrogenation (Nitro Reduction):

    • Dissolve the crude nitro-alcohol in EtOH (50 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours at RT.
      
    • Filter through Celite to remove catalyst.

    • Purification: The product is an amine; purify using SCX-2 (Strong Cation Exchange) cartridges to remove non-basic impurities, eluting with 2M

      
       in MeOH.
      
Visualization: Synthesis Workflow

Synthesis Start 3-Methylpyrazine- 2-carbaldehyde Step1 Henry Reaction (MeNO2, NaOH) Start->Step1 Inter Intermediate: Nitro-alcohol Step1->Inter Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Final Target: Amino-alcohol Step2->Final

Figure 2: Two-step synthesis via Nitroaldol Condensation.

Biological Assay: Metabolic Stability (Liver Microsomes)

Objective: Verify the blocking effect of the 3-methyl group against Aldehyde Oxidase (AO).

  • Preparation: Incubate test compound (1

    
    M) with pooled Human Liver Cytosol (HLC) (rich in AO) and Human Liver Microsomes (HLM) (rich in CYPs).
    
  • Cofactors: Add NADPH (for CYPs) or omit NADPH (to isolate AO activity).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Success Criteria:

    
     min in HLC confirms resistance to AO oxidation.
    

References

  • Journal of Medicinal Chemistry. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements. ACS Publications. Retrieved from [Link]

  • Dalton Transactions. (2012). Comparison of pyridine- and pyrazine-2,6-dicarboxylates. RSC Publishing.[2] Retrieved from [Link]

  • Molecules. (2021). Synthesis and SAR of 2-Aminothiazole and Pyrazine Derivatives. MDPI.[3] Retrieved from [Link]

  • Wikipedia. (2024). Pyrazine: Chemical Properties and Synthesis.[4][5] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.